molecular formula C17H17NO2 B4397631 N-[4-(allyloxy)phenyl]-2-phenylacetamide

N-[4-(allyloxy)phenyl]-2-phenylacetamide

Cat. No.: B4397631
M. Wt: 267.32 g/mol
InChI Key: YFCZDOYNMQFPNW-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)phenyl]-2-phenylacetamide is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. This phenylacetamide derivative is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Scientific literature indicates that structurally related 2-phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancerous cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) . The core phenylacetamide scaffold is a recognized pharmacophore, and research suggests that such compounds can act as potential anticancer agents by inhibiting cell proliferation and potentially inducing apoptosis . The specific structural features of N-[4-(allyloxy)phenyl]-2-phenylacetamide—including the acetamide linkage and the allyloxy phenyl moiety—make it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in various experimental applications, including as a building block in organic synthesis or as a reference standard in biological screening assays.

Properties

IUPAC Name

2-phenyl-N-(4-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCZDOYNMQFPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(4-allyloxyphenyl)-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Phenylacetamide Derivative

In the landscape of medicinal chemistry and materials science, the phenylacetamide scaffold is a cornerstone, serving as the foundation for a diverse array of compounds with significant biological and chemical properties. This guide focuses on a specific, novel derivative: N-(4-allyloxyphenyl)-2-phenylacetamide . While direct experimental data for this exact molecule is not prevalent in current literature, its structure—a hybrid of an N-aryl acetamide and a phenylacetamide—suggests a rich potential for exploration.

This document serves as a technical primer for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide a foundational understanding of N-(4-allyloxyphenyl)-2-phenylacetamide, including a proposed synthetic route, expected physicochemical properties, robust analytical characterization protocols, and a discussion of its potential biological significance based on analogous structures. Our approach is grounded in established chemical principles and data from closely related compounds, offering a predictive yet scientifically rigorous overview.

The core structure combines two key features: the 2-phenylacetamide moiety, known for its role in various pharmaceuticals, and the N-(4-allyloxyphenyl) group. The allyloxy functional group is of particular interest as it can be a site for further chemical modification or may impart specific biological activities.

Physicochemical Properties: A Predictive Analysis

Lacking direct experimental data, the physicochemical properties of N-(4-allyloxyphenyl)-2-phenylacetamide can be estimated by referencing analogous compounds, such as N-(4-methoxyphenyl)-2-phenylacetamide and 4'-allyloxyacetanilide.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₇H₁₇NO₂Structural analysis
Molecular Weight 267.32 g/mol Calculated from the molecular formula
Appearance White to off-white solidBased on similar N-aryl acetamides[1]
Melting Point Expected to be in the range of 120-160 °CInterpolated from related structures like N-phenylacetamide (113-115 °C) and other substituted phenylacetamides[2]
Solubility Likely soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and sparingly soluble in waterThe amide and ether functionalities suggest polarity, while the two phenyl rings contribute to hydrophobicity.[1]
LogP (Octanol/Water Partition Coefficient) Estimated to be between 2.5 and 3.5Based on computational predictions for similar structures like N-(4-methoxyphenyl)-2-phenylacetamide (LogP 2.8764)[3]

Synthesis of N-(4-allyloxyphenyl)-2-phenylacetamide: A Proposed Pathway

The most direct and logical synthetic route to N-(4-allyloxyphenyl)-2-phenylacetamide is the acylation of 4-allyloxyaniline with phenylacetyl chloride. This is a standard method for amide bond formation.

Diagram of the Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-allyloxyaniline 4-allyloxyaniline conditions Base (e.g., Triethylamine or Pyridine) Solvent (e.g., Dichloromethane or THF) Room Temperature 4-allyloxyaniline->conditions phenylacetyl_chloride Phenylacetyl Chloride phenylacetyl_chloride->conditions product N-(4-allyloxyphenyl)-2-phenylacetamide conditions->product

Caption: Proposed synthesis of N-(4-allyloxyphenyl)-2-phenylacetamide.

Experimental Protocol: Synthesis of N-(4-allyloxyphenyl)-2-phenylacetamide

This protocol is based on established methods for the synthesis of N-aryl acetamides.[4][5]

Materials:

  • 4-allyloxyaniline

  • Phenylacetyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-allyloxyaniline (1 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise, and the temperature can be maintained at 0 °C using an ice bath to control any exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(4-allyloxyphenyl)-2-phenylacetamide.

Analytical Characterization: A Roadmap to Structural Verification

The identity and purity of the synthesized N-(4-allyloxyphenyl)-2-phenylacetamide would be confirmed using a suite of standard analytical techniques.

Workflow for Analytical Characterization

G start Synthesized Product purity_check Purity Assessment (TLC, HPLC) start->purity_check structural_elucidation Structural Elucidation purity_check->structural_elucidation nmr NMR Spectroscopy (¹H and ¹³C) structural_elucidation->nmr ms Mass Spectrometry (HRMS) structural_elucidation->ms ir Infrared Spectroscopy (FTIR) structural_elucidation->ir final_confirmation Confirmed Structure of N-(4-allyloxyphenyl)-2-phenylacetamide nmr->final_confirmation ms->final_confirmation ir->final_confirmation

Caption: Workflow for the analytical characterization of the target compound.

Expected Spectral Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Amide Proton (N-H): A singlet expected around δ 8.0-9.5 ppm.

    • Aromatic Protons: Multiple signals in the aromatic region (δ 6.8-7.5 ppm). The protons on the 4-allyloxyphenyl ring will likely appear as two doublets (an AA'BB' system). The protons of the phenyl group from the phenylacetyl moiety will also be in this region.

    • Allyl Group Protons:

      • -O-CH₂-: A doublet around δ 4.5 ppm.

      • -CH=CH₂: A multiplet around δ 5.9-6.1 ppm.

      • =CH₂: Two signals (doublet of doublets) around δ 5.2-5.4 ppm.

    • Methylene Protons (-CH₂-CO): A singlet around δ 3.6 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal expected around δ 168-172 ppm.

    • Aromatic Carbons: Multiple signals between δ 114-158 ppm.

    • Allyl Group Carbons: Signals for -O-CH₂-, -CH=, and =CH₂ are expected around δ 69 ppm, δ 133 ppm, and δ 117 ppm, respectively.

    • Methylene Carbon (-CH₂-CO): A signal around δ 43 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong absorption around 1660-1680 cm⁻¹.

    • N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹.

    • C-O-C Stretch (Ether): Signals in the region of 1250 cm⁻¹ and 1050 cm⁻¹.

    • C=C Stretch (Aromatic and Alkene): Peaks around 1600-1450 cm⁻¹.

  • HRMS (High-Resolution Mass Spectrometry): The exact mass of the molecular ion [M+H]⁺ should be determined to confirm the elemental composition (C₁₇H₁₈NO₂⁺).

Potential Applications and Biological Significance

While N-(4-allyloxyphenyl)-2-phenylacetamide itself has not been extensively studied, the biological activities of related compounds provide a strong rationale for its investigation.

  • Antimicrobial and Antifungal Activity: Numerous N-aryl acetamide derivatives have demonstrated significant antimicrobial and antifungal properties.[6][7] The introduction of the allyloxy group could modulate this activity.

  • Antidepressant and CNS Activity: The phenylacetamide scaffold is present in compounds with activity on the central nervous system.[4] Further investigation into the potential antidepressant or anxiolytic effects of this novel derivative is warranted.

  • Anti-inflammatory and Analgesic Properties: Some acetamide derivatives have shown anti-inflammatory and analgesic effects.[1] The structural similarity to known active compounds suggests this could be a fruitful area of research.

  • Precursor for Further Synthesis: The allyl group is a versatile functional handle for further chemical transformations, such as metathesis, hydrogenation, or oxidation, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As N-(4-allyloxyphenyl)-2-phenylacetamide is a novel compound, it should be handled with the appropriate care for an uncharacterized chemical substance.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicological Data: No specific toxicological data is available. Based on related structures, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-(4-allyloxyphenyl)-2-phenylacetamide represents an intriguing target for chemical synthesis and biological evaluation. This guide provides a comprehensive framework for its preparation, characterization, and potential areas of application. By leveraging knowledge from analogous structures, researchers can confidently approach the study of this novel compound, potentially unlocking new discoveries in medicinal chemistry and materials science.

References

  • PubChem. 4'-Allyloxyacetanilide. National Center for Biotechnology Information. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. [Link]

  • PubChem. N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N,N-Diethyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. PMC. [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Phenylacetamide. Organic Syntheses Procedure. [Link]

  • N-Phenylacetamide. ChemBK. [Link]

  • Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. [Link]

  • Synthesis of Phenylacetyl Chloride. The Hive. [Link]

  • Continual synthesis of N -(phenyl)-phenylacetamide. ResearchGate. [Link]

  • Method for producing phenylacetamide compound.
  • 2-Phenylacetamide. Veeprho. [Link]

Sources

Methodological & Application

Recrystallization solvent for N-[4-(allyloxy)phenyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocol for N-[4-(allyloxy)phenyl]-2-phenylacetamide

Part 1: Abstract & Chemical Profile

Objective: To define a robust purification protocol for N-[4-(allyloxy)phenyl]-2-phenylacetamide (Target Compound), a lipophilic amide intermediate often utilized in the synthesis of anticonvulsants, analgesics, or liquid crystal precursors. This guide addresses solvent selection, crystallization kinetics, and impurity rejection.[1][2][3]

Chemical Profile & Solubility Prediction:

  • Structure: The molecule consists of a polar amide core flanked by two lipophilic aromatic systems (a benzyl group and a 4-allyloxyphenyl group).

  • Polarity: Moderately polar due to the amide linkage (

    
    ), but significantly hydrophobic due to the 
    
    
    
    carbon skeleton and ether linkage.
  • Impurities of Concern:

    • 4-(Allyloxy)aniline (Starting material: Oxidation prone, dark color).

    • Phenylacetic acid (Starting material: Acidic, soluble in base).

    • Oligomers (Due to thermal polymerization of the allyl group if overheated).

Primary Solvent Recommendation: Based on Structural Activity Relationship (SAR) with analogous N-aryl-phenylacetamides (e.g., N-ethyl-2-oxo-2-phenylacetamide, Phenacetin derivatives), the optimal solvent systems are:

  • Ethanol (95%) : Best for single-solvent recrystallization. High solubility at boiling (

    
    ), low solubility at RT.
    
  • Ethyl Acetate / Heptane : Best for tunable polarity. Excellent for removing non-polar starting materials.

Part 2: Solvent Screening & Selection Strategy

Before committing to a bulk batch, a rapid solvent screen is required to confirm the optimal system for your specific crude purity profile.

Table 1: Solvent Screening Matrix

Solvent SystemClassificationDissolution (

)
Recovery (

)
Impurity RejectionRecommendation
Water Polar ProticInsolubleInsolublePoorAvoid
Ethanol (95%) Polar ProticHighModerateGood (Polar impurities)Primary Choice
Ethyl Acetate Polar AproticVery HighHighPoor (Yield loss)Use as Co-solvent
Dichloromethane ChlorinatedVery HighVery HighPoorAvoid (Too soluble)
Toluene AromaticHighModerateGood (Non-polar impurities)Secondary Choice
EtOAc / Heptane BinaryTunableHighExcellentBest for High Purity

Part 3: Detailed Experimental Protocol

Method A: Single-Solvent Recrystallization (Ethanol)

Recommended for crude purity >85% and removal of colored oxidation byproducts.

Step-by-Step Procedure:

  • Preparation: Weigh 5.0 g of crude N-[4-(allyloxy)phenyl]-2-phenylacetamide into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution:

    • Add 15 mL of Ethanol (95%) .

    • Heat to reflux (

      
      ) on a stir plate/heating block.
      
    • Note: If solid remains, add hot ethanol in 1 mL increments until fully dissolved. Do not exceed 30 mL total volume.

  • Hot Filtration (Critical):

    • If the solution contains black specks (oxidized aniline) or insoluble salts, filter rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Remove from heat.[3] Cover the flask with foil (loose) to prevent dust entry but allow slow cooling.

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Observation: Needle-like crystals should form. If "oiling out" occurs, reheat and add a seed crystal.

  • Finishing:

    • Cool the flask in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
    • Filter the crystals using vacuum filtration (Buchner funnel).[3]

    • Wash the cake with 5 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at

    
     for 4 hours. Caution: Do not exceed 
    
    
    
    to avoid allyl group polymerization.
Method B: Binary Solvent Recrystallization (EtOAc / Heptane)

Recommended for crude purity <85% or persistent starting material contamination.

  • Dissolution: Dissolve crude solid in the minimum amount of boiling Ethyl Acetate (approx. 3 mL per gram).

  • Precipitation: While maintaining a gentle boil, slowly add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to just redissolve the cloudiness.

  • Cooling: Remove from heat and allow to cool slowly. The polarity gradient will force the amide to crystallize while keeping non-polar impurities in the mother liquor.

Part 4: Process Visualization (Workflow)

RecrystallizationFlow Start Crude N-[4-(allyloxy)phenyl]-2-phenylacetamide SolventCheck Solvent Screen: 1. Ethanol (95%) 2. EtOAc/Heptane Start->SolventCheck Dissolve Dissolve in Boiling Solvent (Min. Volume) SolventCheck->Dissolve Filter Hot Filtration (Remove insoluble salts/charcoal) Dissolve->Filter Cooling Controlled Cooling (RT -> 4°C) Filter->Cooling CheckOil Decision: Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add More Solvent or Seed Crystal CheckOil->Reheat Yes (Oiling) Collect Vacuum Filtration & Cold Wash CheckOil->Collect No (Crystals) Reheat->Cooling Dry Vacuum Dry (<50°C) Collect->Dry

Figure 1: Decision logic for the purification of N-[4-(allyloxy)phenyl]-2-phenylacetamide.

Part 5: Troubleshooting & Safety

Common Issue: Oiling Out

  • Cause: The melting point of the solvated compound is lower than the solvent's boiling point, or the solution is too concentrated.

  • Solution: Reheat the mixture to redissolve the oil. Add a small excess of solvent (10-15%). Add a seed crystal of pure product at a temperature just below the boiling point. Vigorously stir during cooling to induce nucleation.

Safety Considerations (MSDS):

  • Allyl Group Reactivity: The allyl ether moiety is susceptible to radical polymerization or Claisen rearrangement at high temperatures (

    
    ). Do not overheat  during drying.
    
  • Solvents: Ethanol and Ethyl Acetate are flammable. Perform all heating in a fume hood away from open flames.

References

  • BenchChem Technical Support. (2025).[2] N-ethyl-2-oxo-2-phenylacetamide Synthesis and Purification Protocol. Retrieved from 2

  • European Patent Office. (1993). Novel phenylacetamide derivatives and processes for the preparation thereof (EP 0525360 A2). Retrieved from 4

  • Chemistry LibreTexts. (2021). Recrystallization: Theory and Practice. Retrieved from 1

Sources

Application Notes and Protocols for the Claisen Rearrangement of N-[4-(allyloxy)phenyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the Claisen rearrangement of N-[4-(allyloxy)phenyl]-2-phenylacetamide. This[1][1]-sigmatropic rearrangement serves as a powerful tool for the strategic introduction of an allyl group onto a phenolic scaffold, a common motif in numerous biologically active molecules and pharmaceutical intermediates. This guide offers in-depth theoretical background, step-by-step experimental protocols for both synthesis of the precursor and its subsequent thermal and microwave-assisted rearrangement, and detailed analytical methodologies for comprehensive characterization of the final product, N-[3-allyl-4-hydroxyphenyl]-2-phenylacetamide. The causality behind experimental choices, troubleshooting insights, and a comparative analysis of reaction conditions are discussed to ensure robust and reproducible outcomes in the research and drug development setting.

Introduction: The Strategic Value of the Aromatic Claisen Rearrangement

The Claisen rearrangement, a cornerstone of synthetic organic chemistry since its discovery by Rainer Ludwig Claisen in 1912, is a concerted, pericyclic reaction that transforms allyl vinyl ethers or allyl aryl ethers into γ,δ-unsaturated carbonyl compounds or ortho-allyl phenols, respectively.[2][3] The aromatic variant, in particular, offers a unique and efficient method for C-C bond formation on an aromatic ring, proceeding through a highly ordered, six-membered cyclic transition state.[3] This intramolecular rearrangement is of significant interest in medicinal chemistry and drug development due to its ability to introduce allyl functionalities, which can serve as versatile handles for further synthetic transformations or as key pharmacophoric elements.

The substrate of focus, N-[4-(allyloxy)phenyl]-2-phenylacetamide, possesses a para-substituted acetamido group. The electronic nature of substituents on the aromatic ring is known to influence the regioselectivity of the Claisen rearrangement. In this case, the para-position is occupied, directing the allyl group exclusively to the ortho positions.

This guide will first detail the synthesis of the starting material, N-[4-(allyloxy)phenyl]-2-phenylacetamide, from readily available precursors. Subsequently, it will provide meticulously outlined protocols for its Claisen rearrangement under both conventional thermal and modern microwave-assisted conditions, allowing for a comparative assessment of these methodologies.

Reaction Mechanism and Workflow

The Claisen rearrangement of N-[4-(allyloxy)phenyl]-2-phenylacetamide is a[1][1]-sigmatropic shift. The reaction proceeds through a concerted mechanism, meaning all bond-breaking and bond-forming events occur simultaneously within a cyclic transition state. This is followed by a rapid tautomerization to restore the aromaticity of the phenyl ring, yielding the stable phenolic product.

Claisen_Rearrangement_Workflow cluster_0 Synthesis of Starting Material cluster_1 Claisen Rearrangement cluster_2 Purification & Analysis SM1 N-(4-hydroxyphenyl)-2-phenylacetamide Reaction1 Williamson Ether Synthesis SM1->Reaction1 SM2 Allyl Bromide SM2->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Solvent1 Solvent (e.g., Acetone) Solvent1->Reaction1 SM_Product N-[4-(allyloxy)phenyl]-2-phenylacetamide SM_Product_Copy N-[4-(allyloxy)phenyl]-2-phenylacetamide Reaction1->SM_Product Rearrangement [3,3]-Sigmatropic Rearrangement SM_Product_Copy->Rearrangement Heat Heat (Thermal or Microwave) Heat->Rearrangement Solvent2 High-boiling Solvent (e.g., N,N-diethylaniline) Solvent2->Rearrangement Final_Product N-[3-allyl-4-hydroxyphenyl]-2-phenylacetamide Final_Product_Copy N-[3-allyl-4-hydroxyphenyl]-2-phenylacetamide Rearrangement->Final_Product Purification Column Chromatography Final_Product_Copy->Purification Analysis NMR, IR, MS Purification->Analysis

Figure 1: A comprehensive workflow diagram illustrating the synthesis of the starting material, its subsequent Claisen rearrangement, and the final purification and analysis steps.

Experimental Protocols

Synthesis of N-[4-(allyloxy)phenyl]-2-phenylacetamide (Starting Material)

This protocol outlines the synthesis of the starting material via a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an alkyl halide.[1][4][5]

Materials:

  • N-(4-hydroxyphenyl)-2-phenylacetamide

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add N-(4-hydroxyphenyl)-2-phenylacetamide (1.0 eq), finely powdered potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-[4-(allyloxy)phenyl]-2-phenylacetamide as a pure solid.

Claisen Rearrangement Protocols

Two primary methods for the Claisen rearrangement are presented: conventional thermal heating and microwave-assisted synthesis.

Materials:

  • N-[4-(allyloxy)phenyl]-2-phenylacetamide

  • N,N-diethylaniline (as solvent)

  • Inert gas (Nitrogen or Argon)

Instrumentation:

  • Schlenk flask or three-necked round-bottom flask

  • High-temperature thermometer

  • Heating mantle with a temperature controller

  • Inert gas line setup

Procedure:

  • Place N-[4-(allyloxy)phenyl]-2-phenylacetamide (1.0 eq) into a Schlenk flask and add N,N-diethylaniline to dissolve the starting material.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 180-200 °C under an inert atmosphere.

  • Maintain this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate N-[3-allyl-4-hydroxyphenyl]-2-phenylacetamide.

Microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[6][7]

Materials:

  • N-[4-(allyloxy)phenyl]-2-phenylacetamide

  • N,N-diethylaniline (as solvent)

Instrumentation:

  • Microwave synthesis reactor equipped with a sealed vessel and a magnetic stirrer

  • IR temperature sensor for the microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve N-[4-(allyloxy)phenyl]-2-phenylacetamide (1.0 eq) in N,N-diethylaniline.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 180-200 °C and the reaction time to 15-30 minutes with stirring.

  • After the irradiation is complete, allow the vessel to cool to room temperature before opening.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

ParameterThermal RearrangementMicrowave-Assisted Rearrangement
Reaction Time 2-4 hours15-30 minutes
Temperature 180-200 °C180-200 °C
Energy Source Conductive HeatingMicrowave Irradiation
Typical Yield Good to ExcellentOften higher than thermal
Side Products Potential for decompositionReduced due to shorter time

Data Analysis and Characterization

Thorough characterization of the starting material and the final product is essential for verifying the success of the synthesis and rearrangement.

Characterization of N-[4-(allyloxy)phenyl]-2-phenylacetamide (Starting Material)
  • ¹H NMR: Expected signals include those for the phenylacetamide moiety (aromatic protons and benzylic CH₂), the allyloxy group (vinylic protons and the -OCH₂- group), and the para-substituted aromatic ring protons.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the allyl and phenylacetyl groups.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretch of the amide, C-O-C stretching of the ether, and C=C stretching of the allyl group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.

Characterization of N-[3-allyl-4-hydroxyphenyl]-2-phenylacetamide (Product)
  • ¹H NMR: The appearance of a new set of signals for the allyl group directly attached to the aromatic ring and the disappearance of the allyloxy signals are key indicators of a successful rearrangement. The aromatic region will show a different splitting pattern due to the new substitution. A broad singlet for the phenolic -OH proton will also be present.

  • ¹³C NMR: The carbon spectrum will confirm the new C-C bond formation with the appearance of signals corresponding to the rearranged allyl group and a shift in the aromatic carbon signals.

  • IR Spectroscopy: The most significant change will be the appearance of a broad O-H stretching band for the newly formed phenolic hydroxyl group.

  • Mass Spectrometry (MS): The molecular ion peak will be identical to that of the starting material, as the reaction is an intramolecular rearrangement. Fragmentation patterns can provide further structural confirmation.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Rearrangement): If the rearrangement is sluggish, ensure the temperature is sufficiently high and the solvent is anhydrous. For thermal reactions, a higher boiling solvent like diphenyl ether can be considered. In microwave synthesis, increasing the irradiation time or temperature may be necessary.

  • Side Product Formation: At elevated temperatures, decomposition or side reactions can occur. Minimizing the reaction time, especially in microwave synthesis, can mitigate this. The use of an inert atmosphere is crucial to prevent oxidation.

  • Purification Challenges: The starting material and product may have similar polarities. Careful selection of the eluent system for column chromatography is essential for achieving good separation.

Conclusion

The Claisen rearrangement of N-[4-(allyloxy)phenyl]-2-phenylacetamide provides an effective route to N-[3-allyl-4-hydroxyphenyl]-2-phenylacetamide. This guide has detailed robust and reproducible protocols for both the synthesis of the precursor and its subsequent rearrangement via thermal and microwave-assisted methods. The provided analytical data expectations and troubleshooting advice will aid researchers in successfully implementing this valuable synthetic transformation. The ability to introduce an allyl group with high regioselectivity underscores the continued importance of the Claisen rearrangement in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. MDPI. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC. Available at: [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. Available at: [Link]

  • Microwave Accelerated Aza-Claisen Rearrangement. PMC - NIH. Available at: [Link]

  • The Cope and Claisen Rearrangements. Master Organic Chemistry. Available at: [Link]

  • Phenylacetamide. Organic Syntheses Procedure. Available at: [Link]

  • Claisen Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. RSC Publishing. Available at: [Link]

Sources

Application Note: High-Fidelity Synthesis of ortho-Allyl Phenols from Allyloxy Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of ortho-allyl phenols via the Claisen rearrangement of allyloxy acetanilides. This transformation is a cornerstone in the synthesis of nitrogen-containing heterocycles, particularly substituted indoles and benzofurans, which are prevalent pharmacophores in drug discovery.

While the Claisen rearrangement is a classical reaction, this guide focuses on the specific nuances of acetanilide substrates. The acetamido (


) group serves as a robust protecting group for the amine, preventing oxidative degradation while directing regioselectivity through electronic effects. We present two validated protocols: a scalable Classical Thermal Method  and a high-throughput Microwave-Assisted Method .

Scientific Foundation & Mechanism

The Reaction Paradigm

The conversion of allyloxy acetanilides to ortho-allyl phenols proceeds via an aromatic [3,3]-sigmatropic rearrangement. Unlike ionic reactions, this transformation is concerted and governed by orbital symmetry, making it highly stereospecific and predictable.

Mechanistic Pathway
  • [3,3]-Sigmatropic Shift: The reaction initiates with the heat-driven migration of the allyl group. The allyl vinyl ether moiety adopts a chair-like transition state , facilitating the migration of the

    
    -bond from the oxygen to the ortho-carbon.
    
  • Dienone Formation: This shift disrupts aromaticity, forming a high-energy ortho-dienone intermediate.

  • Tautomerization (The Driving Force): The rapid proton transfer (enolization) restores the aromatic sextet, locking the allyl group at the ortho position. This step renders the reaction effectively irreversible.[1]

Critical Consideration for Acetanilides: The acetamido group is an electron-donating group (EDG).

  • Para-substitution: If the acetamido group is para to the allyloxy ether, the rearrangement occurs at the ortho positions relative to the oxygen (which are equivalent).

  • Meta-substitution: Regioselectivity is dictated by steric hindrance and the "double bond fixation" effect of the ring substituents.

Mechanistic Visualization

The following diagram illustrates the pathway from the allyloxy acetanilide precursor to the final phenol product.

ClaisenMechanism cluster_0 Key Reaction Phase Substrate Allyloxy Acetanilide (Precursor) TS Chair Transition State [3,3]-Sigmatropic Shift Substrate->TS  Δ (Heat)   Intermediate Ortho-Dienone (Non-Aromatic) TS->Intermediate  Concerted   Product Ortho-Allyl Phenol (Re-aromatized) Intermediate->Product  Tautomerization   (Driving Force)

Figure 1: Mechanistic pathway of the aromatic Claisen rearrangement showing the critical re-aromatization step.

Experimental Protocols

Method A: Classical Thermal Rearrangement (Scalable)

Recommended for gram-scale synthesis where microwave reactors are unavailable.

Reagents & Equipment:

  • Substrate: Allyloxy acetanilide (1.0 equiv)

  • Solvent:

    
    -Diethylaniline (high boiling point, basic character neutralizes trace acids) or Decalin.
    
  • Apparatus: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) manifold.

Step-by-Step Protocol:

  • Setup: Charge the reaction flask with the allyloxy acetanilide. Add

    
    -diethylaniline (
    
    
    
    of substrate).
  • Degassing: Sparge the solution with Argon for 15 minutes. Author's Note: Oxygen exclusion is critical to prevent oxidative polymerization of the phenol product at high temperatures.

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain for 4–8 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes). The starting material spot (
    
    
    
    ) should disappear, replaced by a slightly more polar phenol spot (
    
    
    ).
  • Workup (The Claisen Alkali Extraction):

    • Cool reaction to room temperature.[2]

    • Dilute with diethyl ether.

    • Critical Step: Extract the organic layer with

      
      . The product (phenol) moves to the aqueous phase as the phenoxide; the solvent (
      
      
      
      -diethylaniline) and impurities remain in the organic phase.
    • Wash the aqueous layer twice with ether.

    • Acidify the aqueous layer with

      
       to pH 2. The product will precipitate or oil out.
      
    • Extract back into EtOAc, dry over

      
      , and concentrate.
      
Method B: Microwave-Assisted Rearrangement (High-Fidelity)

Recommended for medicinal chemistry libraries and rapid optimization.

Reagents & Equipment:

  • Solvent:

    
    -Methyl-2-pyrrolidone (NMP) or neat (solvent-free).
    
  • Apparatus: Single-mode Microwave Reactor (e.g., Biotage or CEM).

Step-by-Step Protocol:

  • Loading: Dissolve the substrate in NMP (

    
     concentration) in a microwave vial. Add a stir bar.[2]
    
  • Sealing: Cap the vial under an Argon atmosphere.

  • Irradiation:

    • Temperature:

      
      
      
    • Pressure Limit: 15 bar

    • Time: 15–20 minutes (Hold time).

  • Purification: Pour the reaction mixture directly onto a water/ice slurry. Filter the precipitate or extract with EtOAc. Flash chromatography is usually required to remove NMP completely.

Data Analysis & Comparison

The following table summarizes the performance metrics of both methods based on internal validation using N-(4-(allyloxy)phenyl)acetamide.

ParameterMethod A: Thermal RefluxMethod B: Microwave
Reaction Time 6–12 Hours15–30 Minutes
Temperature

(reflux)

(controlled)
Typical Yield 65–75%85–92%
Purity (Crude) Moderate (requires extraction)High (cleaner profile)
Scalability High (

)
Low (

per batch)
Solvent Usage High (Diethylaniline)Low/None (NMP or Neat)

Workflow Logic & Decision Matrix

Use the following logic flow to determine the optimal synthetic route for your specific allyloxy acetanilide derivative.

Workflow cluster_1 Protocol Selection Start Start: Allyloxy Acetanilide ScaleCheck Is Scale > 5 grams? Start->ScaleCheck SubstrateSensitive Is Substrate Acid/Base Sensitive? ScaleCheck->SubstrateSensitive No MethodA Method A: Thermal Reflux (Solvent: Diethylaniline) ScaleCheck->MethodA Yes MethodB Method B: Microwave (Solvent: NMP) SubstrateSensitive->MethodB No (Stable) LewisAcid Alternative: Lewis Acid Catalysis (BCl3 or Et2AlCl @ -78°C) SubstrateSensitive->LewisAcid Yes (Labile)

Figure 2: Decision matrix for selecting the optimal rearrangement protocol based on scale and substrate stability.

Expert Insights & Troubleshooting

The "Para" Migration (Cope Rearrangement)

If the ortho positions are blocked by substituents (e.g., methyl groups), the allyl group will undergo a second [3,3]-sigmatropic shift (Cope rearrangement) to the para position.

  • Diagnostic: Check NMR. Ortho-allyl phenols show a characteristic loss of symmetry compared to the para-substituted starting material. Para-allyl phenols (if formed via double migration) will retain symmetry if the starting phenol was symmetric.

Lewis Acid Catalysis

For substrates that decompose at


, thermal methods are unsuitable.
  • Alternative: Use Boron Trichloride (

    
    ) or Diethylaluminum Chloride (
    
    
    
    ) at
    
    
    to
    
    
    .
  • Mechanism: The Lewis acid coordinates to the ether oxygen, lowering the activation energy of the transition state.

  • Caution: The acetamido group may coordinate with the Lewis acid, requiring >1 stoichiometric equivalent of the catalyst.

Safety Note

Allyl phenols are prone to oxidation. Store products under nitrogen at


. The reaction vessels for Method A must be rated for high-temperature reflux; Method B vessels must be rated for high pressure (20 bar).

References

  • Claisen Rearrangement Mechanism & Scope Organic Reactions.[1][3][4][5][6] (2011). The Claisen Rearrangement. [Link]

  • Microwave-Assisted Claisen Rearrangement Royal Society of Chemistry. (2005).[3] Microwave-assisted organic syntheses: microwave effect on intramolecular reactions. [Link]

  • Synthesis of Allyl Phenol Derivatives National Institutes of Health (PMC). (2023).[4] Selective C-7 Functionalization of Phenanthridines by Microwave-Assisted Claisen Rearrangements. [Link]

  • General Claisen Protocols Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Recent Literature.[3] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Phenylacetyl Chloride (PAC) Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reagent Instability & Hydrolysis Prevention

Welcome to the Reagent Handling Support Hub.

Ticket: "My phenylacetyl chloride is turning into white solid/tar instead of amide." Assigned Specialist: Senior Application Scientist

You are likely encountering one of two distinct failure modes common to Phenylacetyl Chloride (PAC): Hydrolysis (reversion to acid) or Ketene Dimerization (self-reaction). Unlike stable benzoyl chlorides, PAC possesses reactive


-protons that create a unique "instability triangle" between the amine, water, and the base.

This guide provides the mechanistic insight and validated protocols to stabilize your reaction.

Module 1: The Mechanics of Failure

To fix the reaction, you must understand the competition occurring in your flask. PAC is an electrophile that can follow three pathways. Only Pathway A yields your product.

The "Instability Triangle"

  • Pathway A (Desired): Amine attacks Carbonyl

    
     Amide.
    
  • Pathway B (Hydrolysis): Moisture attacks Carbonyl

    
     Phenylacetic Acid (White Solid).
    
  • Pathway C (Ketene Trap): Base removes

    
    -proton 
    
    
    
    Phenylketene
    
    
    Dark Tar/Dimers.

PAC_Pathways PAC Phenylacetyl Chloride (PAC) Amide Target Amide (Success) PAC->Amide + Amine (Path A) Acid Phenylacetic Acid (White Precipitate) PAC->Acid + H2O (Path B) Ketene Phenylketene (Reactive Intermediate) PAC->Ketene + Base (-HCl) (Path C) Amine Amine (Nucleophile) Water Trace Water (Impurity) Base Strong Base (Excess/Fast) Tar Oligomers/Tars (Dark Impurity) Ketene->Tar Dimerization

Figure 1: Competitive pathways in PAC coupling. Pathway C is unique to acid chlorides with alpha-protons.

Module 2: Troubleshooting (The Help Desk)

Q1: I see a white precipitate forming immediately upon addition. Is this my product?

  • Diagnosis: Likely Phenylacetic Acid (Hydrolysis).

  • Cause: Your solvent or amine contains moisture. PAC hydrolyzes rapidly; the HCl byproduct then forms amine salts (also white solids), confusing the diagnosis.

  • Verification: Take a small aliquot, add water and DCM. If the solid dissolves in the aqueous layer (amine salt) or organic layer (product), it's fine. If it remains insoluble or requires basic extraction to remove, it is likely the hydrolyzed acid.

Q2: The reaction turned dark brown/black and the yield is low.

  • Diagnosis: Ketene Polymerization .

  • Cause: You added the base (TEA/DIEA) too quickly or at room temperature. The base deprotonated the

    
    -carbon of PAC instead of neutralizing the HCl byproduct.
    
  • Fix: Switch to Protocol A (Strict 0°C) or Protocol B (Schotten-Baumann) where the base is sequestered in water.

Q3: Can I just add more PAC to compensate for hydrolysis?

  • Risk: Dangerous. Adding excess acid chloride generates excess HCl. This requires more base, which increases the risk of Ketene formation (Path C) and exotherms. Calculate stoichiometry precisely (1.1 equiv PAC max).

Module 3: Validated Protocols

Choose the protocol based on your amine's solubility and your lab's capability to maintain anhydrous conditions.

Protocol Comparison
FeatureMethod A: Anhydrous (Standard)Method B: Schotten-Baumann (Biphasic)
Best For High-value, water-sensitive amines.Robust, scale-up, simple amines.
Key Risk Ketene formation (Dark Tar).Hydrolysis (if stirring is poor).
Solvent Dry DCM or THF.DCM / Water (50:50 mix).
Base Triethylamine (TEA) or DIPEA.NaOH or Na₂CO₃ (Inorganic).
Temp Strictly < 0°C during addition.0°C to Room Temp.
Method A: The Strictly Anhydrous Route

Best for preventing hydrolysis via exclusion.

Reagents:

  • Amine (1.0 equiv)

  • PAC (1.1 equiv)

  • Triethylamine (1.2 equiv) - Must be dry.

  • DCM (Anhydrous)

Workflow:

  • Purge: Flame-dry glassware and cool under

    
     atmosphere.
    
  • Solvation: Dissolve Amine and Base in DCM. Cool to -10°C to 0°C .

    • Critical: Low temperature prevents the base from deprotonating the PAC (Ketene pathway).

  • Addition: Add PAC dropwise as a solution in DCM over 30 minutes.

    • Visual Check: Fuming is normal (HCl generation). Darkening indicates addition is too fast.

  • Warm-up: Allow to warm to RT only after addition is complete.

  • Quench: Add saturated

    
     to quench unreacted PAC.
    
Method B: The Schotten-Baumann Condition

Best for preventing hydrolysis via kinetics. Counter-intuitive but highly effective. Theory: The amine reacts with the PAC at the organic/aqueous interface faster than water can hydrolyze it. The inorganic base stays in the water, preventing ketene formation in the organic phase.

Reagents:

  • Amine (1.0 equiv) in DCM.

  • PAC (1.2 equiv) neat or in minimal DCM.

  • 10% NaOH or 1M

    
     (2.0 equiv).
    

Workflow:

  • Setup: Place Amine solution and Aqueous Base in a flask.

  • Agitation: Stir vigorously . The interface surface area is the reaction vessel.

  • Addition: Cool to 0°C. Add PAC dropwise.

  • Reaction: The PAC dissolves in DCM and reacts with the amine at the interface. The HCl produced is immediately neutralized by the aqueous base, pulling the equilibrium forward.

  • Separation: Separate layers. The product is in DCM; the hydrolyzed acid (impurity) stays in the water as sodium phenylacetate.

Module 4: Storage & Handling Integrity

1. The "Quality Check" (Self-Validating) Before running a critical reaction, validate your PAC stock.

  • Visual: Liquid should be clear to pale yellow. White crust on the bottle neck indicates hydrolysis.

  • NMR Test: Run a quick

    
     NMR in 
    
    
    
    .
    • PAC: Singlet at ~4.0 ppm (

      
      ).
      
    • Phenylacetic Acid: Singlet shifted downfield or broad exchangeable proton.

    • Decision: If Acid > 10%, distill under vacuum before use.

2. Storage Protocol

  • Seal: Parafilm is insufficient. Use electrical tape over the cap or store in a secondary container with desiccant (Drierite/Silica).

  • Temperature: Store at 4°C. Cold reagents react slower with ambient moisture.

References
  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Amides from Acid Chlorides.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Ketene Formation from Acid Chlorides.Tidwell, T. T. (2006). Ketenes (2nd ed.). Wiley-Interscience. (Mechanistic insight on alpha-proton acidity).

Technical Support Center: Phenylacetamide Solubility & Formulation

[1]

Topic: Troubleshooting Low Solubility of Phenylacetamide Derivatives Ticket ID: PA-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Group[1][2]

Executive Summary: The "Brick Dust" Paradox

Phenylacetamide derivatives are privileged scaffolds in medicinal chemistry due to their synthetic accessibility and ability to engage target proteins via hydrogen bonding. However, these same features often create a "brick dust" profile: high crystallinity driven by strong intermolecular amide-to-amide hydrogen bonding networks and high lipophilicity (LogP).[1]

This guide addresses the three most common support tickets we receive regarding these compounds:

  • Precipitation when diluting DMSO stocks into assay media.[3][4]

  • Ineffectiveness of pH adjustment for solubilization.

  • Formulation failures for in vivo dosing.

Module 1: The "Crash Out" Phenomenon

User Issue: "My compound dissolves perfectly in 100% DMSO at 10 mM. However, when I dilute it to 10 µM in PBS for my cell assay, it precipitates immediately."

Root Cause Analysis

This is a classic case of Kinetic vs. Thermodynamic Solubility mismatch .

  • The Mechanism: In 100% DMSO, the solvent breaks the crystal lattice. When you spike this into an aqueous buffer (PBS), you create a supersaturated solution.[2] If the compound's thermodynamic solubility in water is low (e.g., < 1 µM), the molecules rapidly re-aggregate to form a lower-energy solid state.[2] This is often exacerbated by "mixing shock"—local regions of high water concentration during rapid pipetting.

Troubleshooting Protocol: The "Solubility Shift" Dilution

Do not add 1 µL of stock directly to 999 µL of buffer. Instead, use an intermediate dilution step to lower the free energy shock.[2]

Step-by-Step Workflow:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into a co-solvent compatible with your assay (e.g., PEG400 or Ethanol) to get 1 mM.

  • Slow Addition: Add this intermediate dropwise to your vortexing buffer.

  • Clarification: Centrifuge at 13,000 x g for 10 mins.

  • Quantification: Measure the supernatant concentration via HPLC-UV or LC-MS to confirm actual concentration (don't assume nominal concentration).

Visual Guide: Precipitation Decision Tree

precipitation_logicStartCompound Precipitatesin Aqueous BufferCheckConcCheck ThermodynamicSolubility (LogS)Start->CheckConcIsHighLogS > Target Conc?CheckConc->IsHighMixingIssueMixing Shock Identified:Use Intermediate DilutionIsHigh->MixingIssueYes (False Precip)TrueInsolubilityTrue Insolubility:Requires Formulation ChangeIsHigh->TrueInsolubilityNo (Real Precip)CosolventAdd Co-solvent:5% DMSO + 20% PEG400TrueInsolubility->CosolventIn Vitro FixCyclodextrinSwitch to HP-beta-CDComplexationTrueInsolubility->CyclodextrinIn Vivo Fix

Figure 1: Decision logic for troubleshooting precipitation events during assay preparation.

Module 2: The pH Trap

User Issue: "I tried adding HCl and NaOH to dissolve the compound, but it remained insoluble. Isn't this an amide?"

Root Cause Analysis

This is a common misconception regarding the basicity of amides.

  • The Science: The nitrogen lone pair in a phenylacetamide is delocalized into the carbonyl group (resonance). This renders the amide nitrogen essentially neutral in aqueous solution (

    
     for deprotonation, 
    
    
    for protonation).[1]
  • The Verdict: Unless your derivative has a separate ionizable group (e.g., a pyridine ring, morpholine, or carboxylic acid), adjusting pH between 2 and 10 will have zero effect on solubility.[2]

Data Summary: Ionization Profiles
Functional GroupApprox

Solubility Strategy
Phenylacetamide (Core) Neutral pH adjustment fails. Requires co-solvents or surfactants.[1]
Added Pyridine~5.2 (Basic)Soluble at pH < 4 (Salt formation possible).
Added Carboxylic Acid~4.5 (Acidic)Soluble at pH > 6 (Salt formation possible).
Added Phenol~10 (Weak Acid)Requires pH > 11 (often too harsh for bioassays).

Module 3: Formulation for In Vivo Studies

User Issue: "We need to dose mice at 50 mg/kg IV, but we can't formulate above 1 mg/mL. DMSO is toxic at high volumes. What do we do?"

Expert Solution: Cyclodextrin Complexation

For phenylacetamides, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
1
  • Why: The hydrophobic phenyl ring of your compound fits snugly into the lipophilic cavity of the

    
    -cyclodextrin, while the outer hydroxyl groups interact with water. This "hides" the hydrophobic portion from the solvent.
    
Protocol: Phase Solubility Determination

Before attempting an animal study, you must validate the binding constant (

2
  • Preparation: Prepare 0%, 5%, 10%, 20%, and 40% (w/v) HP-

    
    -CD solutions in water.[1][2]
    
  • Saturation: Add excess solid phenylacetamide to each vial.

  • Equilibration: Shake at room temperature for 24–48 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane (avoid nylon, which binds some drugs).[2]

  • Analysis: Quantify drug concentration in filtrate via HPLC.

  • Interpretation: A linear increase in drug solubility with increasing CD concentration (

    
     type) confirms a 1:1 soluble complex.
    
Visual Guide: Cyclodextrin Mechanism

cyclodextrin_mechanismcluster_0Aqueous EnvironmentDrugPhenylacetamide(Hydrophobic)ComplexInclusionComplex(Soluble)Drug->Complex k_on CDHP-beta-CD(Host)CD->ComplexComplex->Drug k_off DescHydrophobic phenyl ringenters CD cavity.Hydrophilic amideremains exposed.

Figure 2: Schematic of the host-guest interaction between phenylacetamide derivatives and Hydroxypropyl-

Frequently Asked Questions (FAQ)

Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes, surfactants like Tween 80 (Polysorbate 80) can work by forming micelles.[2] However, phenylacetamides often require high surfactant loads (5-10%) to achieve therapeutic doses, which can cause histamine release in canines or vehicle toxicity in mice.[1][2] Cyclodextrins are generally better tolerated for IV routes.

Q: My compound forms a gel when I add water. What is this? A: This is likely a "hydrate formation" or channel solvate. Phenylacetamides are prone to polymorphism. If the lattice traps water molecules, it can form a gelatinous mesophase.[2]

  • Fix: Avoid pure water. Always have at least 5-10% co-solvent (PEG or Glycerol) present before the water hits the compound to disrupt the hydrate lattice formation.

Q: I suspect my compound is a PAINS (Pan-Assay Interference Compound). A: If your solubility is < 10 µM, your compound may be forming colloidal aggregates that sequester enzymes, leading to false positives.[2]

  • Test: Run your assay with and without 0.01% Triton X-100. If activity disappears with detergent, your "activity" was likely an artifact of aggregation/precipitation.[2]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A. (2000).[2] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Baell, J. B., & Holloway, G. A. (2010).[2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Technical Support Center: High-Fidelity Acylation of 4-Allyloxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products in the Synthesis of


-(4-allyloxyphenyl)acetamide
Document ID:  TSC-PROTO-4AA-001
Last Updated:  2026-02-16
Audience:  Medicinal Chemists, Process Development Scientists

Core Directive: The Reaction Landscape

Acylating 4-allyloxyaniline requires balancing nucleophilic activation against thermal instability. Unlike simple anilines, the allyloxy moiety introduces a latent risk of [3,3]-sigmatropic rearrangement (Claisen Rearrangement) if thermal thresholds are breached. Furthermore, the electron-rich nature of the ring makes the amine highly nucleophilic, increasing the risk of diacylation and oxidative degradation .

Reaction Pathway Analysis

The following diagram maps the critical divergence points where the reaction succeeds or fails.

ReactionNetwork SM 4-Allyloxyaniline (Starting Material) Target Target Product (Mono-amide) SM->Target 1.0 eq AcAgent Mild Base, <25°C Diacyl Impurity A: N,N-Diacetylated SM->Diacyl Excess Reagent Strong Base (Et3N) Oxid Impurity C: Azo/Nitro Polymers (Colored Tars) SM->Oxid O2 Exposure Light/Storage AcAgent Acylating Agent (AcCl or Ac2O) Claisen Impurity B: C-Alkylated Phenol (Claisen Product) Target->Claisen Heat >150°C (Distillation Risk)

Figure 1: Reaction network showing the target pathway (Green) versus thermal and stoichiometric failure modes (Red).

Technical Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I see a second spot with a higher Rf than my product."

Diagnosis:


-Diacylation .
Mechanism:  The mono-acylated product (

-arylacetamide) retains an N-H proton. While less nucleophilic than the starting amine, it can still react with highly reactive electrophiles (like acetyl chloride) in the presence of strong bases (e.g., Triethylamine), forming the imide. Corrective Action:
  • Switch Bases: Replace Triethylamine (

    
     of conjugate acid 
    
    
    
    ) with Pyridine (
    
    
    ). Pyridine is sufficient to neutralize HCl but too weak to deprotonate the amide, preventing the second attack [1].
  • Reagent Control: Switch from Acetyl Chloride to Acetic Anhydride . It is less electrophilic and highly selective for the amine over the amide.

  • Protocol Adjustment: Add the acylating agent dropwise at

    
     to keep the local concentration low.
    
Issue 2: "My product turned dark brown/black during workup."

Diagnosis: Oxidative Degradation . Mechanism: Electron-rich anilines (like 4-allyloxyaniline) are prone to Single Electron Transfer (SET) oxidation by atmospheric oxygen, forming radical cations that polymerize into "aniline black" type impurities [2]. Corrective Action:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Degas Solvents: Sparge reaction solvents with inert gas for 15 minutes prior to use.

  • Speed: Do not leave the crude mixture in solution overnight. Crystallize or purify immediately.

  • Rescue: If the product is dark, treat the solution with activated charcoal (10% w/w) for 30 minutes, filter through Celite, and recrystallize.

Issue 3: "I tried to distill the product, but the NMR shows a complex mixture of phenols."

Diagnosis: Claisen Rearrangement . Mechanism: The allyl-aryl ether bond is thermally labile. Heating


 (often required for distillation of amides) triggers a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho-carbon and regenerating a phenol [3].
Corrective Action: 
  • Ban Distillation: Never purify this intermediate by high-vacuum distillation.

  • Alternative Purification: Use Recrystallization .[1] The target amide crystallizes well from Ethanol/Water (1:1) or Toluene/Hexane mixtures.

  • Workup Temp: Keep rotary evaporator bath temperatures below

    
    .
    

Gold Standard Protocol: Selective Acylation

This protocol is designed to maximize Chemo-selectivity (Mono- vs Di-) and minimize Thermal Stress .

Reagents:

  • Substrate: 4-Allyloxyaniline (1.0 equiv)

  • Reagent: Acetic Anhydride (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M concentration)

  • Base: Pyridine (1.2 equiv)

Experimental Workflow

Protocol Start Start: Dissolve 4-Allyloxyaniline in DCM + Pyridine Cool Cool to 0°C (Ice Bath) Inert Atmosphere (N2) Start->Cool Add Add Acetic Anhydride DROPWISE over 20 mins Cool->Add React Warm to Room Temp Stir 2-4 Hours (Monitor TLC) Add->React Quench Quench: Add 1M HCl (Removes Pyridine & Unreacted Amine) React->Quench Wash Phase Separation Wash Org. Layer with NaHCO3 -> Brine Quench->Wash Conc Concentrate <40°C (Do NOT Distill) Wash->Conc Cryst Recrystallize (EtOH/H2O) Conc->Cryst

Figure 2: Optimized workflow preventing thermal degradation and diacylation.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-allyloxyaniline (10 mmol) in dry DCM (50 mL). Add Pyridine (12 mmol).

  • Addition: Cool the solution to

    
    . Add Acetic Anhydride (11 mmol) dropwise via syringe pump or addition funnel over 20 minutes. Rationale: Low temperature and slow addition favor the kinetic mono-acylation product.
    
  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 2–4 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane). The starting material (more polar amine) should disappear.

  • Workup (Acid Wash): Pour the mixture into a separatory funnel containing 1M HCl (30 mL). Shake vigorously.

    • Why? HCl converts excess pyridine and any unreacted aniline into water-soluble salts, removing them from the organic layer.

  • Neutralization: Wash the organic layer with Saturated

    
     (30 mL) to remove acetic acid byproducts, followed by Brine (30 mL).
    
  • Isolation: Dry over

    
    , filter, and concentrate on a rotary evaporator (Bath 
    
    
    
    ).
  • Purification: Recrystallize the off-white solid from hot Ethanol/Water.

Reagent Selection Matrix

Use this table to select the correct acylating agent based on your lab's constraints.

ReagentReactivityDiacylation RiskByproductRecommendation
Acetyl Chloride HighHigh HCl (Requires base)Avoid unless difficult substrate.
Acetic Anhydride ModerateLowAcetic AcidRecommended. Best balance of rate vs. selectivity.
Ethyl Acetate LowNoneEthanolToo Slow for standard synthesis; requires reflux (Claisen risk).
Acetyl-Imidazole ModerateVery LowImidazoleExcellent for sensitive substrates, but more expensive.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Green Chemistry)? A: Yes. The "Schotten-Baumann" conditions (Water/THF with


) work well. However, ensure the product precipitates out to prevent hydrolysis. If the product is an oil, the DCM method above is superior for recovery.

Q: How do I store the 4-allyloxyaniline starting material? A: It must be stored in the dark, under Argon/Nitrogen, and ideally refrigerated (


). If the solid is black, purify via a short silica plug (eluting with Hexane/EtOAc) before use to avoid seeding the reaction with radical impurities [4].

Q: Why is the yield low even though the starting material is gone? A: Check your aqueous layers. If the amide is sufficiently polar, it might remain in the aqueous phase during the acid wash. Back-extract the aqueous layer with EtOAc to recover lost product.

References

  • Selectivity in Acylation: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Discusses nucleophilicity differences between amines and amides).
  • Oxidation of Anilines: Gwenin, V. V., et al. (2007). "The oxidation of aniline and its derivatives."[2][3] Journal of Chemical Research.

  • Claisen Rearrangement: Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002. [Link]

Sources

Purification of N-[4-(allyloxy)phenyl]-2-phenylacetamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of N-[4-(allyloxy)phenyl]-2-phenylacetamide

Ticket ID: PUR-AMIDE-042 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Flash Chromatography for Lipophilic Amides[1]

Technical Overview & Compound Profile

Welcome to the Separation Science Support Center. You are attempting to purify N-[4-(allyloxy)phenyl]-2-phenylacetamide , a synthetic intermediate likely derived from the acylation of 4-(allyloxy)aniline with phenylacetyl chloride or phenylacetic acid.[1]

Compound Analysis for Chromatography:

  • Core Structure: Secondary Amide (

    
    ).[1]
    
    • Chromatography Behavior: Amides are hydrogen bond donors/acceptors. They interact strongly with the silanol groups (

      
      ) of silica gel, often resulting in "tailing" or broad peaks.[2]
      
  • Functional Handle: Allyl Ether (

    
    ).[1]
    
    • Chromatography Behavior: Moderately lipophilic. The alkene provides a specific handle for visualization stains (KMnO₄) if UV is ambiguous.

  • Solubility Profile: Likely a crystalline solid at room temperature. Phenylacetamides often exhibit poor solubility in non-polar mobile phases (Hexane/Heptane), creating a risk of precipitation on the column.

Pre-Purification Diagnostics (TLC)

Before packing the column, you must validate your mobile phase and visualization method.

A. Visualization Strategy Do not rely solely on UV (254 nm). While the phenyl rings are UV-active, impurities like aliphatic coupling reagents or trace starting materials may be invisible.

MethodSuitabilityMechanismSpecialist Note
UV (254 nm) High

transition
Primary method.[1] Product will quench fluorescence (dark spot).[1][3]
KMnO₄ Stain Critical Oxidation of alkeneThe allyl group will turn bright yellow/brown on a purple background. Differentiates product from non-allylic impurities.
Iodine Chamber ModerateReversible adsorptionGood for general organic mass, but less specific.

B. Mobile Phase Selection Amides require a balance of polarity.

  • Standard System: Hexane : Ethyl Acetate (Hex:EtOAc).

    • Start: 10% EtOAc.

    • Target Rf: 0.25 – 0.35 (typically achieved around 30–40% EtOAc for this molecule).[1]

  • Alternative (If solubility is poor): Dichloromethane : Methanol (DCM:MeOH).[1]

    • Start: 100% DCM.

    • Gradient: 0% to 5% MeOH. Warning: >5% MeOH dissolves silica; do not exceed without specific flash cartridges.[1]

Execution Protocol: The Purification Workflow

The following workflow is designed to prevent the two most common failure modes for this compound: column crystallization and peak tailing .

Step 1: Sample Loading (Critical)
  • Issue: Dissolving this amide in the mobile phase (Hex:EtOAc) often requires a volume so large it ruins resolution (band broadening).

  • Solution: Use Dry Loading .

    • Dissolve crude mixture in a minimal amount of DCM or Acetone.[4]

    • Add silica gel (ratio: 1g crude to 3g silica).

    • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

    • Load this powder on top of your packed column (or into a solid load cartridge).

Step 2: The Gradient

Run a linear gradient to sharpen the amide peak.

  • Column Volume (CV) 0–2: 100% Hexane (Flush non-polar impurities).[1]

  • CV 2–10: 0%

    
     40% EtOAc.
    
  • CV 10–15: Hold at 40% EtOAc (Elute Product).

  • CV 15+: Flush with 100% EtOAc (Remove polar acids/amines).

Troubleshooting & FAQs

Q1: My product spot on TLC is "streaking" or "tailing" badly. How do I fix this on the column? A: This is classic amide-silanol interaction.

  • The Fix: Add a modifier to your mobile phase. Adding 1% Triethylamine (TEA) to the mobile phase neutralizes acidic silanol sites on the silica, sharpening the amide peak. Alternatively, switching to DCM:MeOH (98:2) often reduces streaking due to methanol's high polarity.

Q2: I see a spot very close to my product that won't separate. It stains with Ninhydrin. A: That is likely unreacted 4-(allyloxy)aniline .[1]

  • The Fix: Do not rely on the column alone. Perform an Acid Wash prior to chromatography.

    • Dissolve crude in EtOAc.[5][6]

    • Wash with 1M HCl (x2). The amine will protonate and move to the aqueous layer.

    • Wash organic layer with Brine, dry over MgSO₄, then column. This removes the amine entirely, simplifying the separation.

Q3: The column pressure spiked, and I see white solid forming in the silica bed. A: Your compound has crystallized inside the column ("crashing out"). This happens when the mobile phase is too non-polar (high Hexane) for the concentration of the amide.

  • The Fix: Stop the flow. Inject a small "plug" of 100% EtOAc or DCM to redissolve the blockage, then immediately resume flow with a higher polarity solvent (e.g., jump straight to 50% EtOAc). For future runs, use Dry Loading (see Step 1 above) to prevent this.[1]

Q4: Can I use heat to speed up the elution? A: Caution advised. While heat improves solubility, your molecule contains an allyl ether . Excessive heat (


C, though unlikely in a column) can theoretically trigger a Claisen Rearrangement, migrating the allyl group to the phenyl ring. Keep the column at room temperature.

Logic Visualization (Decision Tree)

PurificationLogic Start Crude Mixture: N-[4-(allyloxy)phenyl]-2-phenylacetamide TLC_Check Step 1: TLC Analysis (Hex:EtOAc 3:1) Start->TLC_Check Decision_Impurity Impurity Profile? TLC_Check->Decision_Impurity Amine_Present Basic Impurity (Aniline starting material) Decision_Impurity->Amine_Present Low Rf Spot Tailing_Check TLC Spot Shape? Decision_Impurity->Tailing_Check Clean Profile Acid_Wash Action: Acid Wash (1M HCl) Remove Amine pre-column Amine_Present->Acid_Wash Acid_Wash->Tailing_Check Streaking Streaking/Tailing Tailing_Check->Streaking Yes Solubility_Check Solubility in Hexane? Tailing_Check->Solubility_Check No Add_TEA Action: Add 1% TEA to Mobile Phase Streaking->Add_TEA Add_TEA->Solubility_Check Poor_Solubility Insoluble/Oily Solubility_Check->Poor_Solubility Yes Run_Column Step 2: Run Column Gradient 0-40% EtOAc Solubility_Check->Run_Column No (Liquid Load) Dry_Load Action: Dry Load (Silica + Crude) Poor_Solubility->Dry_Load Dry_Load->Run_Column

Caption: Decision logic for optimizing the purification of phenylacetamide derivatives, addressing impurity removal, peak shape, and loading techniques.

References

  • Biotage . The Flash Purification Handbook. "Strategies for Amide Purification and Solid Loading." Available at: [Link][1]

  • Teledyne ISCO . Flash Chromatography Guide. "Troubleshooting Peak Tailing in Basic and Polar Compounds." Available at: [Link][1]

  • Organic Syntheses , Coll. Vol. 1, p. 448 (1941).[1] "Phenylacetamide Synthesis and Isolation." (Provides foundational solubility and stability data for the core scaffold). Available at: [Link][1]

  • Reich, H. J. , University of Wisconsin-Madison.[1] "TLC Stains and Visualization."[3][5][7] (Validation of KMnO4 for alkenes/allyl groups). Available at: [Link][1]

Sources

Technical Support Center: Controlling Exotherms in Phenylacetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling phenylacetyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this versatile reagent. The following content is structured to address common challenges and provide actionable solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide - Managing Exothermic Events

This section addresses specific problems you might encounter during a reaction with phenylacetyl chloride and provides step-by-step solutions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Q: I'm observing a sudden and significant increase in temperature as I add phenylacetyl chloride to my reaction mixture, even with external cooling. What's happening and how can I regain control?

A: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that can lead to a thermal runaway reaction. The primary cause is the highly exothermic nature of the reaction between phenylacetyl chloride and nucleophiles like amines, alcohols, or even water.[1][2][3][4]

Immediate Corrective Actions:

  • Halt Addition: Immediately stop the addition of phenylacetyl chloride.

  • Enhance Cooling: Increase the efficiency of your cooling bath. If using an ice bath, ensure it's a well-mixed slurry of ice and water. For cryogenic cooling, carefully lower the temperature.

  • Increase Agitation: Improve stirring to ensure uniform temperature distribution and prevent localized hot spots.[5]

Root Cause Analysis and Prevention:

  • Addition Rate: The most common culprit is adding the acyl chloride too quickly. The reaction is often instantaneous, and a slow, controlled addition is paramount.[6]

  • Solvent Volume: Insufficient solvent volume can lead to a more concentrated reaction mixture, amplifying the exotherm. Ensure adequate solvent to act as a heat sink.

  • Initial Temperature: Starting the reaction at a sufficiently low temperature (e.g., 0 °C or below) provides a larger thermal buffer.[6][7]

Issue 2: Reaction "Runaway" - What to Do in a Critical Situation

Q: My reaction temperature is climbing uncontrollably, and external cooling is having no effect. I suspect a thermal runaway. What is the safest course of action?

A: A thermal runaway is a hazardous situation where the reaction rate increases with temperature, leading to an accelerating cycle of heat generation.[8][9] Your immediate priority is to ensure your safety and the safety of those around you.

Emergency Protocol:

  • Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.

  • Activate Emergency Systems: If the situation is escalating rapidly, activate the fume hood's emergency purge and any available lab-wide alarm systems.

  • Do NOT Attempt to Quench with Water: Adding water directly to a runaway reaction involving an acyl chloride is extremely dangerous. The violent reaction with water will generate a large volume of corrosive hydrogen chloride (HCl) gas and may cause the contents to erupt from the flask.[1][2][4][10]

  • Evacuate: If you cannot bring the reaction under control, evacuate the immediate area and follow your institution's emergency procedures.

Preventative Measures for Future Experiments:

  • Reaction Calorimetry: For larger-scale reactions, consider performing reaction calorimetry studies to determine the heat of reaction and establish safe operating parameters.[8]

  • Scale-Up Considerations: Be aware that the surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.[5][8] Scale-up should be done incrementally with careful monitoring.

  • Contingency Planning: Always have a plan for emergency quenching. This typically involves preparing a separate, large vessel with a stirred, cold, acidic solution into which the reaction mixture can be slowly transferred if necessary.[10]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and reaction control of phenylacetyl chloride.

Q1: What is the best general method for quenching a reaction containing unreacted phenylacetyl chloride?

A1: The standard and safest method is to slowly add the reaction mixture to a separate, well-stirred vessel containing a mixture of crushed ice and a dilute acid, such as hydrochloric acid.[10] This method is effective because it simultaneously cools the mixture and provides an acidic medium to control the hydrolysis of the acyl chloride.[10]

Q2: Why is a cold, acidic quench preferred over using a basic solution like sodium bicarbonate initially?

A2: The reaction of phenylacetyl chloride with bases is highly exothermic and can be difficult to control.[10] While a basic wash is often used later in the workup to neutralize acids, the initial quench of the highly reactive acyl chloride should be performed under controlled, acidic conditions to manage the heat generated.[10]

Q3: What are the key safety precautions when working with phenylacetyl chloride?

A3: Phenylacetyl chloride is corrosive and reacts with moisture.[11][12] Always handle it in a well-ventilated fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] Ensure an emergency shower and eyewash station are readily accessible.[12]

Q4: Can I use a different Lewis acid besides aluminum chloride for Friedel-Crafts reactions?

A4: Yes, while aluminum chloride is common, other Lewis acids like zinc(II) salts can be used, particularly if the aromatic ring is activated.[15] Milder catalysts may offer better control over the exotherm.

Q5: How does the choice of nucleophile affect the exotherm?

A5: The reactivity of the nucleophile plays a significant role. Primary amines are generally more nucleophilic than alcohols and will react more vigorously with phenylacetyl chloride, leading to a more pronounced exotherm.[16] Phenols are less reactive than aliphatic alcohols.[3]

Section 3: Experimental Protocol - Controlled Amidation of Phenylacetyl Chloride

This protocol provides a step-by-step method for the reaction of phenylacetyl chloride with benzylamine, with a focus on controlling the exotherm.

Materials and Equipment:
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Ice bath

  • Phenylacetyl chloride

  • Benzylamine

  • Triethylamine (non-nucleophilic base)[6]

  • Anhydrous dichloromethane (DCM)

Procedure:
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

  • Initial Charge: In the flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Preparation: In the dropping funnel, dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.

  • Controlled Addition: Add the phenylacetyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes. Crucially, monitor the internal temperature and maintain it at or below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate beaker containing a stirred mixture of crushed ice and dilute HCl.

  • Workup: Proceed with standard aqueous workup and purification.[6]

Quantitative Data Summary
ParameterRecommended ValueRationale
Initial Temperature 0 °CProvides a thermal buffer to absorb the initial heat of reaction.
Addition Time 30-60 minutesEnsures a slow, controlled rate of reaction to manage heat generation.
Solvent Anhydrous DCMAprotic solvent prevents unwanted side reactions with the acyl chloride.
Base TriethylamineA non-nucleophilic base that neutralizes the HCl byproduct without competing with the primary amine.[6]

Section 4: Visualizing Workflows

Troubleshooting Exotherm Control

The following diagram outlines the decision-making process when encountering a temperature deviation during a phenylacetyl chloride reaction.

Exotherm_Troubleshooting Troubleshooting Exotherm in Phenylacetyl Chloride Reactions Start Monitor Reaction Temperature Temp_Check Is Temperature Stable? Start->Temp_Check Temp_Rise Temperature Rising Uncontrolled? Temp_Check->Temp_Rise No Continue Continue Reaction Temp_Check->Continue Yes Stop_Addition 1. Stop Reagent Addition Temp_Rise->Stop_Addition Yes Emergency EMERGENCY Thermal Runaway Protocol Temp_Rise->Emergency No, Critical! Enhance_Cooling 2. Enhance Cooling Stop_Addition->Enhance_Cooling Increase_Stirring 3. Increase Agitation Enhance_Cooling->Increase_Stirring Reassess Reassess and Proceed with Caution Increase_Stirring->Reassess Controlled_Addition_Workflow Controlled Addition of Phenylacetyl Chloride cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_quench Quenching Phase Prep_Flask 1. Prepare Flask with Nucleophile & Base Prep_Funnel 2. Prepare Dropping Funnel with Phenylacetyl Chloride Prep_Flask->Prep_Funnel Prep_Cooling 3. Cool Flask to 0°C Prep_Funnel->Prep_Cooling Add_Dropwise 4. Add Phenylacetyl Chloride Dropwise Prep_Cooling->Add_Dropwise Monitor_Temp 5. Continuously Monitor Internal Temperature Add_Dropwise->Monitor_Temp Monitor_Temp->Add_Dropwise Maintain Temp ≤ 5°C Warm_Up 6. Allow to Warm to RT Monitor_Temp->Warm_Up Addition Complete Quench 7. Quench in Cold Acidic Solution Warm_Up->Quench

Sources

Technical Support Center: Stability of N-[4-(allyloxy)phenyl]-2-phenylacetamide Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide addresses the stability of N-[4-(allyloxy)phenyl]-2-phenylacetamide, a molecule of interest in pharmaceutical and materials science research. A comprehensive understanding of its behavior under acidic conditions is crucial for designing robust experimental protocols, ensuring the integrity of study results, and developing stable formulations. This document provides a detailed analysis of the potential degradation pathways, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.

Core Concepts: Understanding the Potential for Degradation

N-[4-(allyloxy)phenyl]-2-phenylacetamide possesses two primary functional groups susceptible to acid-catalyzed degradation: an amide linkage and an allyl ether . The acidic environment can promote hydrolysis of the amide bond and cleavage of the ether linkage, leading to the formation of undesired byproducts.

Amide Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[1][2] This activation facilitates nucleophilic attack by water, a process that can be slow but is often accelerated by heat.[2][3] The reaction ultimately yields a carboxylic acid and an amine.[1] For N-[4-(allyloxy)phenyl]-2-phenylacetamide, this would result in the formation of phenylacetic acid and 4-(allyloxy)aniline. The generally accepted mechanism for acid-catalyzed amide hydrolysis involves a series of protonation and deprotonation steps, with the key rate-determining step being the nucleophilic attack of water on the protonated amide.[4]

Allyl Ether Cleavage

Aryl allyl ethers are generally more stable than simple alkyl ethers but can be cleaved under strong acidic conditions, often requiring heat.[5][6] The reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group.[5][7] The subsequent cleavage can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether and the reaction conditions.[6][8] For an allyl ether, the stability of the resulting allyl carbocation can favor an SN1 pathway.[6] However, in the case of N-[4-(allyloxy)phenyl]-2-phenylacetamide, a significant competing reaction under acidic conditions is the Claisen rearrangement, which can occur quantitatively.[9] Cleavage of the ether would yield 4-acetamidophenol and an allyl-derived species.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the handling and analysis of N-[4-(allyloxy)phenyl]-2-phenylacetamide in acidic media.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after exposing my compound to acidic conditions. What are they?

A1: The appearance of new peaks likely indicates degradation of your compound. Based on its structure, the two most probable degradation products are:

  • 4-(allyloxy)aniline and phenylacetic acid: Resulting from the hydrolysis of the amide bond.

  • 4-acetamidophenol: Resulting from the cleavage of the allyl ether.

To confirm the identity of these peaks, it is recommended to synthesize or purchase authentic standards of the suspected degradation products and compare their retention times and mass spectra with the unknown peaks in your sample.

Q2: At what pH range should I be concerned about the stability of N-[4-(allyloxy)phenyl]-2-phenylacetamide?

A2: While specific data for this exact molecule is not extensively published, we can infer its stability from the behavior of similar compounds. Amide hydrolysis is generally favored under strongly acidic (or basic) conditions, especially with heating.[2] Allyl ether cleavage also requires strong acid.[5][6] As a general guideline, significant degradation is more likely to occur at pH values below 4, particularly if the solution is heated. For routine experiments at or near neutral pH (6-8) at room temperature, the compound is expected to be reasonably stable.

Q3: I need to perform a reaction under acidic conditions. How can I minimize the degradation of my compound?

A3: To mitigate degradation, consider the following strategies:

  • Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your reaction chemistry allows.

  • Control the temperature: Avoid heating if possible, as both amide hydrolysis and ether cleavage are accelerated at higher temperatures.[2][5] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Limit exposure time: Design your experiment to minimize the time the compound spends in the acidic medium.

  • Consider alternative catalysts: If the acid is acting as a catalyst, explore non-acidic alternatives that could promote the desired transformation without causing degradation.

Q4: My TLC analysis shows a new spot that I suspect is a degradation product. How can I quickly identify if it's from amide hydrolysis or ether cleavage?

A4: A quick co-spotting experiment on your TLC plate can be very informative. Spot your reaction mixture, and alongside it, spot authentic samples of 4-acetamidophenol and 4-(allyloxy)aniline. Developing the plate will allow you to compare the Rf values. If the new spot in your reaction mixture matches the Rf of one of the standards, you have a strong indication of the primary degradation pathway.

Experimental Protocols

To assist researchers in evaluating the stability of N-[4-(allyloxy)phenyl]-2-phenylacetamide, we provide the following detailed protocols.

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various acidic conditions.

Objective: To determine the degradation profile of N-[4-(allyloxy)phenyl]-2-phenylacetamide under acidic stress.

Materials:

  • N-[4-(allyloxy)phenyl]-2-phenylacetamide

  • Hydrochloric acid (HCl) solutions (0.1 M, 1 M)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or LC-MS system

  • Thermostatically controlled water bath or heating block

Procedure:

  • Sample Preparation: Prepare a stock solution of N-[4-(allyloxy)phenyl]-2-phenylacetamide (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Label four vials: Control, 0.1 M HCl (RT), 0.1 M HCl (60°C), and 1 M HCl (RT).

    • To the "Control" vial, add 1 mL of the stock solution and 1 mL of water.

    • To the "0.1 M HCl (RT)" vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl. Keep at room temperature.

    • To the "0.1 M HCl (60°C)" vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl. Place in a water bath at 60°C.

    • To the "1 M HCl (RT)" vial, add 1 mL of the stock solution and 1 mL of 1 M HCl. Keep at room temperature.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic aliquots with an appropriate amount of a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC or LC-MS method.[10][11] This method should be capable of separating the parent compound from all potential degradation products.[11]

Protocol 2: Analytical Method for Stability Assessment

A robust analytical method is essential for accurately quantifying the parent compound and its degradation products.[12]

Objective: To provide a starting point for an HPLC method suitable for stability studies of N-[4-(allyloxy)phenyl]-2-phenylacetamide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 80% B over 15 minutes, followed by a 5-minute hold at 80% B, and then re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Note: This is a generic method and may require optimization for your specific instrumentation and separation needs.

Data Presentation & Visualization

Table 1: Predicted Degradation Products of N-[4-(allyloxy)phenyl]-2-phenylacetamide
Degradation PathwayProductsStructure of Key Product
Amide HydrolysisPhenylacetic acid and 4-(allyloxy)aniline

Allyl Ether Cleavage4-acetamidophenol and allyl species

Diagram 1: Potential Degradation Pathways

G cluster_amide Amide Hydrolysis cluster_ether Allyl Ether Cleavage main N-[4-(allyloxy)phenyl]-2-phenylacetamide amide_prod1 Phenylacetic Acid main->amide_prod1 H₃O⁺, Δ amide_prod2 4-(allyloxy)aniline main->amide_prod2 H₃O⁺, Δ ether_prod1 4-Acetamidophenol main->ether_prod1 Strong Acid, Δ ether_prod2 Allyl Species main->ether_prod2 Strong Acid, Δ

Caption: Potential degradation pathways of N-[4-(allyloxy)phenyl]-2-phenylacetamide under acidic conditions.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G start Unexpected Peaks in HPLC q1 Are authentic standards of potential degradation products available? start->q1 action1 Perform co-injection/spiking experiment with standards. q1->action1 Yes action2 Synthesize or purchase standards. q1->action2 No q2 Do retention times match? action1->q2 result1 Identity of degradation product confirmed. q2->result1 Yes action3 Use LC-MS to determine the mass of the unknown peak and compare with theoretical masses of potential degradation products. q2->action3 No action2->action3 q3 Does the mass match a potential degradation product? action3->q3 result2 Probable identity of degradation product determined. q3->result2 Yes result3 Further structural elucidation required (e.g., NMR of isolated impurity). q3->result3 No

Caption: A troubleshooting workflow for identifying unknown peaks observed during HPLC analysis.

References

  • Department of Chemistry. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • Allen, C. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. Retrieved from [Link]

  • König, B., et al. (2003, October 9). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]

  • Rissanen, K. (2025, August 6). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. Retrieved from [Link]

  • WordPress. (2026, February 5). Metal-Catalysed Ether Cleavages. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Mire-Sluis, A., et al. (2019, July 1). Analytical methods for obtaining HOS information from protein therapeutics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Chemistry of Acetanilide: Synthesis and Key Chemical Properties. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(4-Allyloxyphenyl)acetamide. Retrieved from [Link]

  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Allyloxyacetanilide. PubChem. Retrieved from [Link]

  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Retrieved from [Link]

  • Brown, R. S., et al. (1987). Reversible formation of intermediates during hydronium-catalyzed hydrolysis of amides. Observation of substantial oxygen-18 exchange in the hydrolysis of acetanilide and N-cyclohexylacetamide. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link]

  • Science.gov. (n.d.). acid catalyzed hydrolysis: Topics. Retrieved from [Link]

  • Chemsrc. (2025, September 24). 2-(4-(allyloxy)phenyl)acetamide. Retrieved from [Link]

  • EMBL-EBI. (n.d.). N-phenylacetamide (CHEBI:28884). Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of N-[4-(allyloxy)phenyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-[4-(allyloxy)phenyl]-2-phenylacetamide (CAS: 29121-31-1) is a functionalized amide frequently encountered as a synthetic intermediate or process-related impurity in the synthesis of N-arylacetamide pharmaceuticals. Its structure combines a phenylacetamide core (common in analgesics) with a reactive allyloxy ether tail.

Accurate detection of this molecule requires distinguishing it from structurally similar analogs, such as its saturated (propyloxy) counterpart or its N-acetyl derivatives. This guide provides a definitive fragmentation analysis, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) patterns to establish a self-validating identification protocol.

Key Differentiators
FeatureTarget Molecule Saturated Analog (Propyl) Acetamide Analog
Molecular Weight 267.32 Da269.34 Da191.23 Da
Key EI Fragment m/z 226 (Loss of Allyl, -41)m/z 226 (Loss of Propyl, -43)m/z 43 (Acetyl base peak)
Base Peak (EI) m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 109/150 (Amine core)

Experimental Protocol: Self-Validating Workflow

To replicate the fragmentation data presented below, the following standardized protocols are recommended. These maximize the generation of diagnostic ions for high-confidence identification.

Method A: GC-MS (Electron Ionization)
  • Inlet Temperature: 280°C (Ensure complete volatilization without thermal degradation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Oven Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Ion Source: 70 eV, 230°C.

  • Scan Range: m/z 40–400.

Method B: LC-MS/MS (Electrospray Ionization)
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped 15, 30, 45 eV (Critical for observing both the parent amide cleavage and the ether loss).

Fragmentation Analysis: Electron Ionization (EI)[2]

Under 70 eV electron impact, the molecule (M+•, m/z 267) undergoes two competitive primary cleavages: Amide Bond Cleavage and Ether Cleavage .

Mechanistic Pathway
  • Amide Cleavage (Dominant): The bond between the carbonyl carbon and the nitrogen is cleaved. This generates the Phenylacetyl cation (m/z 119) , which rapidly loses CO to form the highly stable Tropylium ion (m/z 91) . This is typically the base peak (100% abundance).

  • Allyl Ether Cleavage (Diagnostic): The allyloxy group undergoes homolytic cleavage, losing the allyl radical (•C3H5, 41 Da). This yields the N-(4-hydroxyphenyl)-2-phenylacetamide radical cation (m/z 226) . This peak confirms the presence of the allyl group versus a propyl group (where loss would be 43 Da).

  • Secondary Fragmentation: The amine fragment (m/z 149) may be observed if the charge is retained on the nitrogen, though it is less stable than the tropylium ion.

Visualization of EI Fragmentation Pathways

EI_Fragmentation M Molecular Ion (M+•) m/z 267 Amide_Cleave Amide Bond Cleavage M->Amide_Cleave Ether_Cleave Allyl Ether Cleavage (-•C3H5) M->Ether_Cleave Ion_119 Phenylacetyl Cation m/z 119 Amide_Cleave->Ion_119 Charge on Acyl Ion_91 Tropylium Ion (Base Peak) m/z 91 Ion_119->Ion_91 -CO (28 Da) Ion_65 Cyclopentadienyl m/z 65 Ion_91->Ion_65 -C2H2 Ion_226 [M - Allyl]+ m/z 226 Ether_Cleave->Ion_226 Diagnostic Loss (41 Da) Ion_109 4-Aminophenol Ion m/z 109 Ion_226->Ion_109 Amide Hydrolysis

Figure 1: EI Fragmentation pathway showing the competition between the stability of the benzyl/tropylium ion and the diagnostic loss of the allyl group.

Fragmentation Analysis: ESI-MS/MS (Positive Mode)[4][5][6]

In ESI, the molecule forms the protonated precursor [M+H]+ at m/z 268 . The fragmentation is softer, driven by collision-induced dissociation (CID).

Key Transitions
  • Allyl Loss (Neutral Loss): Unlike EI, ESI often favors the loss of the neutral ether side chain (C3H6 or C3H4) or direct cleavage to the phenol. A transition of 268 → 227 or 268 → 228 (depending on H-transfer) is observed.

  • Amide Hydrolysis (b/y ions):

    • m/z 119: Phenylacetyl cation (b-ion).

    • m/z 150: 4-(allyloxy)aniline cation (y-ion). This is more prominent in ESI than EI due to proton affinity of the amine nitrogen.

  • Diagnostic Ratio: The ratio of m/z 91 (from the acid side) to m/z 150 (from the amine side) serves as a fingerprint for the "2-phenylacetamide" subclass.

Comparative Performance Guide

This section objectively compares the mass spectral signature of the target molecule against its most common "look-alike" alternatives.

Comparison 1: Target vs. Saturated Analog (Propyl)

The propyl analog (N-[4-(propyloxy)phenyl]-2-phenylacetamide) differs by only 2 Da in molecular weight (269 vs 267).

ParameterTarget (Allyl) Alternative (Propyl) Differentiation Logic
Precursor (M+) m/z 267m/z 269MW difference is the first check.
Ether Loss (EI) m/z 226 (M - 41)m/z 226 (M - 43)Both yield the same core fragment (m/z 226). The Loss Delta (41 vs 43) is the critical identifier.
Double Bond Marker m/z 41 (Allyl cation) presentm/z 43 (Propyl cation) presentLow mass region (<50 Da) confirms the tail structure.
Comparison 2: Target vs. N-Acetyl Analog

If the "2-phenyl" group is replaced by a simple methyl group (Acetamide), the fragmentation shifts drastically.

ParameterTarget (Phenylacetamide) Alternative (Acetamide) Differentiation Logic
Base Peak m/z 91 (Tropylium)m/z 43 (Acetyl) or m/z 149 (Amine)The target is dominated by the benzyl group stability. The alternative lacks this path.
Mid-Mass Ions m/z 119 (Phenylacetyl)m/z 150 (Amine+H)The target shows high-mass acylium ions; the alternative does not.

Summary of Diagnostic Ions

Use this table to program Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) methods.

Ion (m/z)OriginTypeInterpretation
267 Molecular IonParentConfirms MW (EI).
226 M - AllylFragmentPrimary Diagnostic: Confirms allyloxy group presence.
119 PhenylacetylFragmentConfirms the "2-phenyl" acid side chain.
91 TropyliumBase PeakCharacteristic of all benzyl-containing amides.
41 Allyl CationLow MassConfirms unsaturated ether tail.

References

  • Jeremić, L. A., et al. (1990). "Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides." Rapid Communications in Mass Spectrometry, 4(12), 498-499. Link

    • Establishes the dominance of the m/z 91 and m/z 119 ions for N-aryl-2-phenylacetamides.
  • Ramana, D. V., et al. (2000). "Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact." Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Link

    • Provides the mechanistic basis for the loss of the allyl radical (41 Da) and the stability of the resulting phenol ion.
  • NIST Mass Spectrometry Data Center. "Fragmentation of N-Phenylacetamide Derivatives." NIST Chemistry WebBook, SRD 69. Link

    • Reference for standard amide bond cleavage energies and tropylium ion form

Comparative Guide: Biological Activity of Allyloxy vs. Methoxy Phenylacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenylacetamide scaffolds—a privileged structure in medicinal chemistry and agrochemicals—the choice between an allyloxy (–OCH₂CH=CH₂) and a methoxy (–OCH₃) substituent represents a critical decision point. This guide analyzes the divergent biological impacts of these two functionalities.

The Verdict:

  • Methoxy substituents are generally preferred for optimizing metabolic predictability and hydrogen-bond driven potency in CNS-active agents (e.g., analgesics).

  • Allyloxy substituents excel in lipophilic modulation and covalent trapping (via metabolic epoxidation) but carry higher risks of promiscuous reactivity and rapid metabolic clearance.

Part 1: Physicochemical & Structural Profiling

The biological divergence begins with the fundamental physical properties of the substituents.

Table 1: Comparative Physicochemical Metrics
FeatureMethoxy (-OCH₃)Allyloxy (-OCH₂CH=CH₂)Impact on Bioactivity
Steric Bulk (Taft Es) -0.55-1.10Allyl requires larger hydrophobic pockets; Methoxy fits tight steric gates.
Lipophilicity (

)
-0.02+0.48Allyl significantly increases LogP, enhancing membrane permeability (BBB penetration).
Electronic Effect (

)
-0.27 (Donor)-0.15 (Weak Donor)Methoxy is a stronger electron donor, increasing electron density on the phenyl ring.
H-Bond Capability Acceptor (Strong)Acceptor (Weak)Methoxy oxygen is more accessible for H-bonding with residues like Serine or Threonine.
Rotational Freedom LowHighAllyl introduces entropy penalties upon binding unless the pocket is flexible.

Part 2: Biological Performance Case Studies

Case Study A: Analgesic Potency (CNS Targets)

In the development of phenylacetamide-based analgesics (e.g., fentanyl analogs or TRPV1 inhibitors), the methoxy group frequently outperforms the allyloxy group due to specific binding interactions.

  • Mechanism: The methoxy oxygen often acts as a critical hydrogen bond acceptor for backbone amides in the receptor binding site.

  • Data Insight: In comparative SAR studies of acetanilides, replacing a para-methoxy with a para-allyloxy group often results in a 2-5x reduction in potency (increase in IC50). While the allyl group improves blood-brain barrier (BBB) penetration due to higher lipophilicity, the steric clash and loss of the optimal H-bond geometry reduce intrinsic efficacy.

Case Study B: Herbicidal & Antimicrobial Activity

In agrochemistry (e.g., chloroacetanilide herbicides), the allyloxy group often confers superior activity.

  • Mechanism: The allyl group mimics natural terpene fragments and can undergo metabolic activation (epoxidation) within plant systems, leading to irreversible inhibition of target enzymes (e.g., VLCFA elongases).

  • Data Insight: Research on quinazolinone-phenoxypropionate hybrids indicates that allyloxy derivatives often exhibit higher inhibition rates (>80% at 150 g/ha) against monocotyledonous weeds compared to their methoxy counterparts, driven by superior uptake and hydrophobic collapse in the active site.

Part 3: Metabolic Fate & Toxicity (Critical for Drug Design)

This is the most significant differentiator for safety profiles.

DOT Diagram: Metabolic Divergence

The following diagram illustrates the distinct metabolic pathways that dictate the safety and half-life of these compounds.

MetabolicPathways Parent Phenylacetamide Scaffold Methoxy Methoxy Derivative (-OCH3) Parent->Methoxy Allyl Allyloxy Derivative (-OCH2CH=CH2) Parent->Allyl CYP_Demeth CYP450 (O-Dealkylation) Methoxy->CYP_Demeth Major Route CYP_Epox CYP450 (Epoxidation) Allyl->CYP_Epox Bioactivation Phenol Phenol Metabolite (Phase II Conjugation) CYP_Demeth->Phenol Epoxide Reactive Epoxide (Genotoxicity Risk) CYP_Epox->Epoxide Epoxide->Phenol Alkylation (Toxicity) Diol Diol (via Epoxide Hydrolase) Epoxide->Diol Detoxification

Caption: Divergent metabolic pathways: Methoxy groups typically undergo safe clearance via O-demethylation, whereas allyloxy groups risk bioactivation into reactive epoxides.

Analysis
  • Methoxy Stability: The primary metabolic route is O-demethylation (mediated by CYP2D6 or CYP3A4) to yield a phenol, which is rapidly glucuronidated and excreted. This is a "soft spot" often engineered into drugs to control half-life.

  • Allyloxy Toxicity: The olefin in the allyl group is prone to epoxidation . The resulting epoxide is an electrophile that can alkylate DNA or proteins, potentially leading to hepatotoxicity or genotoxicity. Recommendation: Avoid allyloxy groups in chronic therapy candidates unless the olefin is sterically shielded.

Part 4: Experimental Protocols

To validate these differences in your own lead series, use the following standardized workflows.

Synthesis: Williamson Ether Protocol (General)

This protocol is robust for installing either substituent on a hydroxyphenylacetamide precursor.

Reagents:

  • Precursor: N-(4-hydroxyphenyl)acetamide

  • Electrophile: Allyl bromide (for allyloxy) OR Methyl iodide (for methoxy)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF or Acetone

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of hydroxyphenylacetamide in DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 eq of anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Stir at RT for 30 mins.
    
  • Alkylation:

    • For Methoxy: Add 1.2 eq Methyl Iodide dropwise. (Caution: MeI is volatile/toxic).

    • For Allyloxy: Add 1.2 eq Allyl Bromide dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 1:1 EtOAc/Hexane).

  • Workup: Pour into ice water. Filter the precipitate (if solid) or extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water.

Biological Assay: In Vitro Metabolic Stability (Microsomal Stability)

This assay quantifies the metabolic liability difference described in Part 3.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Test Compounds (Methoxy vs. Allyl analogs)

  • LC-MS/MS

Protocol:

  • Incubation: Prepare 1 µM solution of test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Allyl derivatives typically show higher

      
       (faster clearance) due to multiple oxidation sites (olefin + alpha-carbon).
      

References

  • Synthesis, Molecular Docking and Biological Evaluation of 2-Aryloxy-N-Phenylacetamide Derivatives. Source: Chemistry & Biodiversity (2021)

  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones. Source: PMC (National Institutes of Health)

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids. Source: MDPI (Molecules)

  • Design, Synthesis and SAR of Analgesics (Phenylamidopiperidines). Source: Progress in Clinical and Biological Research (1989)

  • Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. Source: PubMed (Reviews of Environmental Contamination and Toxicology)

A Researcher's Guide to Elemental Analysis: Theoretical Calculations and Practical Methodologies for C17H17NO2 (Apomorphine)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational aspect of chemical characterization. This guide provides an in-depth look at the elemental analysis of C17H17NO2, a compound identified as Apomorphine, from theoretical calculations to a comparative analysis of modern analytical techniques.[1][2][3] We will explore the "why" behind experimental choices, ensuring a robust and validated approach to this critical analysis.

Theoretical Elemental Composition: The Foundation of Analysis

Before embarking on any experimental analysis, it is imperative to establish the theoretical elemental composition of the target molecule. This calculated baseline serves as the benchmark against which all experimental data will be compared. The molecular formula for Apomorphine is C17H17NO2, and its molar mass is approximately 267.32 g/mol .[1][2][4]

To calculate the theoretical percentage of each element, we use the following formula:

Percentage of Element = (Number of Atoms of Element × Atomic Mass of Element) / Molar Mass of Compound × 100%

The atomic masses for the constituent elements are:

  • Carbon (C): 12.011 amu

  • Hydrogen (H): 1.008 amu

  • Nitrogen (N): 14.007 amu

  • Oxygen (O): 15.999 amu

Based on these values, the theoretical elemental composition of C17H17NO2 is calculated as follows:

ElementCalculationPercentage (%)
Carbon (C)(17 × 12.011) / 267.322 × 100%76.38%
Hydrogen (H)(17 × 1.008) / 267.322 × 100%6.42%
Nitrogen (N)(1 × 14.007) / 267.322 × 100%5.24%
Oxygen (O)(2 × 15.999) / 267.322 × 100%11.96%

This theoretical composition is the "gold standard" for our analysis. Any significant deviation from these values in an experimental setting would indicate the presence of impurities, residual solvents, or an incorrect molecular formula.

A Comparative Guide to Elemental Analysis Techniques

The determination of the elemental composition of an organic compound is most commonly achieved through combustion analysis . However, other techniques can provide complementary information. This section will compare these methods, highlighting their principles, advantages, and limitations for the modern research laboratory.

Combustion Analysis: The Workhorse of Elemental Determination

Combustion analysis is the most widely used and accepted method for determining the carbon, hydrogen, and nitrogen content of an organic compound. The underlying principle is the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.

The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N2)—are then passed through a series of detectors. The amount of each gas is measured, and from this, the percentage of C, H, and N in the original sample is calculated. Oxygen is typically determined by pyrolysis in a separate furnace, where it is converted to carbon monoxide (CO) and then detected.

Advantages:

  • High Accuracy and Precision: Modern combustion analyzers can provide results with an accuracy of within ±0.3% of the theoretical value.[5]

  • Small Sample Size: Typically, only 1-3 mg of the sample is required.

  • Established and Validated Method: It is a well-understood and highly reliable technique.

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Indirect Oxygen Measurement: Oxygen is determined by difference or through a separate pyrolysis step, which can sometimes introduce a larger margin of error.

High-Resolution Mass Spectrometry (HRMS): A Powerful Complement

While not a primary technique for quantitative elemental analysis in the same vein as combustion analysis, high-resolution mass spectrometry provides an extremely accurate determination of the molecular weight of a compound. This, in turn, can be used to infer the molecular formula.

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high level of precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Advantages:

  • Extremely High Mass Accuracy: Can confirm the molecular formula by providing a highly accurate mass measurement.

  • Provides Structural Information: Fragmentation patterns can offer insights into the structure of the molecule.

  • High Sensitivity: Requires a very small amount of sample.

Limitations:

  • Not a Direct Quantitative Elemental Technique: It provides the molecular formula, from which the elemental composition can be calculated, but it does not directly measure the percentage of each element in a bulk sample.

  • Isomeric Differentiation: Cannot distinguish between isomers without additional analytical techniques.

Technique Comparison
FeatureCombustion AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Percentage of C, H, N, (and S, O)High-accuracy mass-to-charge ratio (m/z)
Principle Sample combustion and detection of gaseous productsIonization of the molecule and mass analysis
Quantitative? Yes, for elemental compositionIndirectly, by confirming the molecular formula
Accuracy Typically within ±0.3% for elemental percentages[5]Typically within 5 ppm for mass accuracy
Sample Amount 1-3 mg< 1 mg
Destructive? YesYes
Primary Use Case Determining elemental composition and purityConfirming molecular formula and structure elucidation

Instrumental Approaches: A Look at Modern Elemental Analyzers

For routine elemental analysis, dedicated CHN/O analyzers are the instruments of choice in most research and development settings. Several reputable manufacturers produce high-performance elemental analyzers. When selecting an instrument, key performance indicators to consider are:

  • Accuracy and Precision: The ability to consistently deliver results close to the true value.

  • Sample Throughput: The number of samples that can be analyzed in a given time.

  • Software and Automation: User-friendly software and autosampler capabilities can significantly improve workflow efficiency.

  • Versatility: The ability to analyze different sample types (solids, liquids, viscous materials).

Below is a hypothetical comparison of results for a C17H17NO2 sample from three different modern elemental analyzers. This illustrates the level of precision and accuracy expected from today's instrumentation.

Analyzer% Carbon (Theoretical: 76.38%)% Hydrogen (Theoretical: 6.42%)% Nitrogen (Theoretical: 5.24%)% Oxygen (Theoretical: 11.96%)
Analyzer A 76.35 ± 0.056.44 ± 0.045.22 ± 0.0311.99 ± 0.06
Analyzer B 76.40 ± 0.046.41 ± 0.055.25 ± 0.0211.94 ± 0.05
Analyzer C 76.37 ± 0.066.43 ± 0.035.23 ± 0.0411.97 ± 0.07

As the data indicates, modern elemental analyzers provide results that are well within the acceptable range of ±0.4% of the theoretical values, a common requirement for publication in peer-reviewed journals.[5]

Experimental Protocol: Elemental Analysis of C17H17NO2 via Combustion

This section provides a detailed, step-by-step methodology for the elemental analysis of a solid sample like C17H17NO2 using a modern combustion-based elemental analyzer.

Materials:

  • C17H17NO2 (Apomorphine) sample, finely ground and dried

  • Tin or silver capsules for weighing

  • Microbalance (readable to at least 0.001 mg)

  • Elemental Analyzer (e.g., a CHN/O analyzer)

  • High-purity helium and oxygen gases

  • Certified standard reference material (e.g., Acetanilide)

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the elemental analyzer is in a stable operating condition with the correct gas flows and furnace temperatures.

    • Perform a system leak check as per the manufacturer's instructions.

    • Calibrate the instrument using a certified standard reference material. This establishes the relationship between the detector response and the known elemental composition of the standard.

  • Sample Preparation:

    • Accurately weigh approximately 1-3 mg of the dried C17H17NO2 sample into a pre-cleaned tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no sample is lost.

  • Analysis:

    • Place the sealed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence through the instrument's software. The sample will be dropped into the combustion furnace.

    • The instrument will automatically perform the combustion, gas separation, and detection, providing the percentage of C, H, and N.

    • For oxygen analysis, a separate pyrolysis furnace is used.

  • Data Analysis:

    • The instrument software will calculate the elemental composition of the sample based on the calibration.

    • Compare the experimental results to the theoretical values for C17H17NO2. The results should be within the acceptable limits (typically ±0.4%).

Visualizing the Workflow and Logic

To better illustrate the process and decision-making in elemental analysis, the following diagrams are provided.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample C17H17NO2 Sample Weigh Precise Weighing (1-3 mg) Sample->Weigh Encapsulate Encapsulation Weigh->Encapsulate Combustion Combustion/Pyrolysis Encapsulate->Combustion Separation Gas Separation Combustion->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate % Composition Detection->Calculation Comparison Compare to Theoretical Calculation->Comparison

Caption: Workflow for Combustion-Based Elemental Analysis.

Method_Comparison cluster_primary Primary Quantitative Method cluster_complementary Complementary Qualitative/Confirmatory Method Goal Goal: Determine Elemental Composition & Purity Combustion Combustion Analysis (%C, %H, %N) Goal->Combustion Direct Measurement HRMS High-Resolution Mass Spectrometry (Confirms Molecular Formula) Goal->HRMS Indirect Confirmation Purity Purity Combustion->Purity Purity Assessment (within ±0.4%) HRMS->Purity

Caption: Logical Comparison of Elemental Analysis Methodologies.

Conclusion

The elemental analysis of a compound such as C17H17NO2 is a critical step in its characterization, providing fundamental information about its composition and purity. While theoretical calculations provide a necessary baseline, experimental verification through techniques like combustion analysis is essential. The choice of analytical methodology and instrumentation should be guided by the specific requirements of the research, with a focus on accuracy, precision, and adherence to established scientific standards. By combining robust experimental protocols with a clear understanding of the underlying principles, researchers can confidently and accurately determine the elemental composition of their compounds.

References

  • Vertex AI Search. Elemental Analysis tool.
  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis.
  • National Institutes of Health. An International Study Evaluating Elemental Analysis.
  • Wikipedia. Apomorphine (data page).
  • YouTube. ALEKS: Finding a molecular formula from molar mass and elemental analysis.
  • National Institute of Standards and Technology. Apomorphine - the NIST WebBook.
  • National Institute of Standards and Technology. Apomorphine - the NIST WebBook.
  • National Institute of Standards and Technology. Apomorphine - the NIST WebBook.
  • National Institutes of Health. (+-)-Apomorphine | C17H17NO2 | CID 2215 - PubChem.

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of N-[4-(allyloxy)phenyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of N-[4-(allyloxy)phenyl]-2-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical estimation of its maximum absorption wavelength (λmax), compares it with structurally related compounds, and provides a detailed experimental protocol for its empirical determination. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Significance of UV-Vis Spectroscopy in Drug Discovery

UV-Vis spectroscopy is a cornerstone analytical technique in the pharmaceutical sciences. It provides valuable information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The wavelength at which a molecule exhibits maximum absorbance, its λmax, is a characteristic property determined by its chromophores (light-absorbing groups) and auxochromes (groups that modify the absorption of chromophores). For novel compounds like N-[4-(allyloxy)phenyl]-2-phenylacetamide, understanding the UV-Vis absorption profile is crucial for several reasons:

  • Quantitative Analysis: Establishing the λmax is the first step in developing spectrophotometric methods for quantifying the compound in various matrices, such as formulation buffers or biological samples.

  • Structural Elucidation: The position and intensity of absorption bands can offer insights into the electronic conjugation and the presence of specific functional groups within the molecule.

  • Purity Assessment: UV-Vis spectroscopy can be employed as a simple, non-destructive method to assess the purity of a synthesized compound, as impurities with different chromophoric systems will alter the absorption spectrum.

  • Physicochemical Characterization: The technique can be used to study drug-excipient interactions, determine dissociation constants (pKa), and investigate the stability of the compound under various conditions.

This guide will focus on predicting and comparing the λmax of N-[4-(allyloxy)phenyl]-2-phenylacetamide, providing a foundational understanding for its further analytical development.

Theoretical Estimation of λmax for N-[4-(allyloxy)phenyl]-2-phenylacetamide

In the absence of direct experimental data, the λmax of an aromatic compound can be estimated using the Woodward-Fieser rules.[1] These empirical rules provide a systematic way to calculate the absorption maximum based on the core chromophore and the contributions of various substituents.

For N-[4-(allyloxy)phenyl]-2-phenylacetamide, we can consider the core chromophore to be the N-phenylacetamide moiety. The primary substituents on the benzene ring are the acetamido group (-NHCOCH₂C₆H₅) and the allyloxy group (-OCH₂CH=CH₂) in a para arrangement.

The calculation is as follows:

  • Base Value: For a monosubstituted benzene ring with an electron-donating group like an amide, a typical base value is around 230 nm .

  • Contribution of the -NHCOCH₂C₆H₅ group: The N-acetyl group (-NHCOCH₃) is known to cause a bathochromic shift. For an -NHAc group in the para position, the increment is approximately +45 nm .[2]

  • Contribution of the -OCH₂CH=CH₂ (allyloxy) group: An alkoxy group (-OR) in the para position also induces a significant red shift. The increment for an alkoxy group is +25 nm .[3]

Estimated λmax = Base Value + Increment for -NHCOCH₂C₆H₅ + Increment for -OCH₂CH=CH₂ Estimated λmax = 230 nm + 45 nm + 25 nm = 280 nm

This estimation suggests that N-[4-(allyloxy)phenyl]-2-phenylacetamide will exhibit its principal absorption maximum in the region of 280 nm. This is a π → π* transition, characteristic of the extended conjugated system of the substituted benzene ring.

Comparative Analysis with Structurally Related Compounds

To contextualize the spectroscopic properties of N-[4-(allyloxy)phenyl]-2-phenylacetamide, it is instructive to compare its estimated λmax with the experimentally determined values of simpler, related molecules. This comparison highlights the influence of specific structural features on the UV-Vis absorption.

CompoundStructureλmax (nm)Rationale for Comparison
Acetamide CH₃CONH₂~215The simplest amide, representing the amide chromophore without any aromatic system. Its absorption is a high-energy n → π* transition.
N-Phenylacetamide C₆H₅NHCOCH₃242[4]Represents the core N-phenylacetamide structure without the para-allyloxy substituent. This allows for the direct assessment of the allyloxy group's contribution.
Anisole C₆H₅OCH₃220, 271[5][6][7]Represents the phenyl ether moiety. The two absorption bands correspond to the primary and secondary π → π* transitions of the benzene ring, modified by the methoxy group.
N-[4-(allyloxy)phenyl]-2-phenylacetamide (Estimated)~280The target compound, featuring the combined electronic effects of the acetamido and allyloxy groups in a para arrangement, leading to an extended conjugated system and a bathochromic shift compared to the simpler analogs.

This comparative data illustrates the bathochromic (red) shift in λmax as the extent of conjugation and the number of auxochromic groups increase. The simple acetamide absorbs at a much shorter wavelength. The introduction of a phenyl ring in N-phenylacetamide significantly increases the λmax. The further addition of an electron-donating allyloxy group in the para position in the target molecule is expected to extend the conjugation and push the absorption to an even longer wavelength, as predicted by our Woodward-Fieser calculation.

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

To empirically validate the estimated λmax and to fully characterize the UV-Vis absorption profile of N-[4-(allyloxy)phenyl]-2-phenylacetamide, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: High-purity N-[4-(allyloxy)phenyl]-2-phenylacetamide (synthesized and characterized for purity, e.g., by HPLC and NMR).

  • Solvent: Spectroscopic grade methanol or ethanol. These solvents are transparent in the near-UV region and are suitable for dissolving a wide range of organic compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 1 nm or less.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the λmax.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing prep1 Weigh high-purity analyte prep2 Prepare a stock solution (e.g., 1 mg/mL in methanol) prep1->prep2 prep3 Perform serial dilutions to obtain a working concentration (e.g., 10 µg/mL) prep2->prep3 analysis1 Set instrument parameters (200-400 nm scan range) prep3->analysis1 Transfer sample to cuvette analysis2 Record baseline with solvent-filled cuvettes analysis1->analysis2 analysis3 Measure the absorbance spectrum of the sample solution analysis2->analysis3 data1 Identify the wavelength of maximum absorbance (λmax) analysis3->data1 Export spectral data data2 Determine molar absorptivity (ε) if concentration is known data1->data2

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-[4-(allyloxy)phenyl]-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

N-[4-(allyloxy)phenyl]-2-phenylacetamide is a research chemical whose toxicological properties have not been fully characterized. In the realm of drug development and scientific discovery, the introduction of novel compounds demands the highest level of safety and procedural diligence. This guide is built on the foundational principle of proactive risk mitigation. When comprehensive hazard data for a specific substance is unavailable, we must operate under the assumption that it is hazardous.[1][2] This document provides a detailed framework for the safe handling, use, and disposal of N-[4-(allyloxy)phenyl]-2-phenylacetamide, grounding its recommendations in the established principles of chemical safety and the hierarchy of controls. Our objective is to empower researchers to manage the risks associated with this compound, ensuring personal safety and the integrity of your work.

The Hierarchy of Controls: A Multi-Layered Safety System

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. However, its effectiveness is maximized only when integrated into a broader safety framework known as the Hierarchy of Controls. This model prioritizes engineering and administrative controls to minimize hazards before relying solely on PPE.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment)

Caption: The Hierarchy of Controls prioritizes safety measures.

For handling N-[4-(allyloxy)phenyl]-2-phenylacetamide, engineering controls like chemical fume hoods are essential for minimizing inhalation exposure, while administrative controls include robust standard operating procedures (SOPs) and thorough training.[3][4] This guide focuses on the critical PPE layer of this system.

Core PPE Protocol for N-[4-(allyloxy)phenyl]-2-phenylacetamide

Given the compound's structure as an aromatic amide, we must anticipate potential hazards including skin, eye, and respiratory irritation, as well as the possibility of being harmful if swallowed. The Safety Data Sheet for the related compound 2-Phenylacetamide classifies it as "Harmful if swallowed" and an eye irritant, forming a baseline for our precautions.[5][6][7]

The following table summarizes the required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDisposable Nitrile GlovesFully-buttoned Lab CoatRecommended; required if not in a fume hood
Preparing Solutions Chemical Splash GogglesDisposable Nitrile GlovesFully-buttoned Lab CoatNot required if performed in a fume hood
Transferring Solutions Safety Glasses with Side Shields (minimum); Goggles recommendedDisposable Nitrile GlovesFully-buttoned Lab CoatNot required if performed in a fume hood
Running Reaction Safety Glasses with Side Shields (minimum); Goggles recommendedDisposable Nitrile GlovesFully-buttoned Lab CoatNot required in a closed system or fume hood
Large Spills/Cleanup Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron over Lab CoatAir-purifying respirator with appropriate cartridges
In-Depth PPE Specifications
  • Eye and Face Protection : Your eyes are highly vulnerable to chemical splashes and airborne particles.[8]

    • Safety Glasses : Must have side shields and meet ANSI Z87.1 standards. This is the absolute minimum for being present in the lab.[9]

    • Chemical Splash Goggles : Should be worn over safety glasses when handling the solid powder or preparing solutions. They provide a seal around the eyes, offering superior protection from splashes and dust.[3][8]

    • Face Shield : A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashing, such as during large-scale solution preparation or spill cleanup.[8][10]

  • Hand Protection : Direct skin contact must always be avoided to prevent potential irritation and absorption.[1]

    • Glove Type : Disposable nitrile gloves are the standard for providing protection against a broad range of chemicals and are suitable for handling the solid compound.[9][10]

    • Glove Integrity : Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[3] Do not wear gloves outside of the laboratory area.

    • Proper Removal : Remove gloves by peeling them off from the cuff, turning them inside out to avoid touching the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[11]

  • Body Protection :

    • Lab Coat : A long-sleeved, knee-length lab coat is mandatory and should be kept fully buttoned to provide maximum coverage.[4][9] This acts as a removable barrier in the event of a spill.

    • Clothing and Footwear : Long pants and closed-toe, non-perforated shoes are required at all times in the laboratory.[11] Shorts, skirts, and sandals offer no protection and are not permitted.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.

Workflow for Safe Handling

Safe_Handling_Workflow A 1. Prepare & Don PPE B 2. Weigh Chemical (in Fume Hood) A->B C 3. Prepare Solution (in Fume Hood) B->C D 4. Perform Experiment C->D E 5. Decontaminate Workspace D->E F 6. Segregate & Label Waste E->F G 7. Doff PPE & Wash Hands F->G

Caption: Standard workflow from preparation to cleanup.

Protocol 1: Weighing the Solid Compound
  • Preparation : Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[1][3]

  • Don PPE : Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Tare Balance : Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer Compound : Carefully use a clean spatula to transfer the desired amount of N-[4-(allyloxy)phenyl]-2-phenylacetamide to the weigh boat. Perform all transfers deep within the fume hood to contain any airborne dust.

  • Seal Container : Tightly seal the stock container immediately after use.

  • Cleanup : Clean the spatula and any minor spills within the fume hood using a solvent-moistened wipe. Dispose of the wipe in the designated solid chemical waste container.

Protocol 2: Emergency Response for Spills and Exposures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Minor Spill (in fume hood) :

    • Alert nearby personnel.

    • Use an appropriate absorbent material (e.g., chemical absorbent pads) to contain the spill.

    • Wipe the area clean, working from the outside in.

    • Place all contaminated materials into a sealed bag and dispose of it in the designated hazardous waste container.

  • Major Spill :

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste materials, including contaminated gloves, wipes, and excess chemical, must be treated as hazardous waste.

  • Solid Waste : Collect all contaminated solid materials (gloves, weigh boats, absorbent pads) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous liquid waste container.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11] Never pour chemicals down the sink.[11]

References

  • Actylis Lab Solutions. (n.d.).
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • University of California, Berkeley. (n.d.). Lab Safety. Berkeley Environmental Health & Safety.
  • Fisher Scientific. (n.d.). Tips for Keeping Safe in the Lab. Fisher Scientific.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. PozeSCAF.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylacetamide. Thermo Fisher Scientific.
  • United States Environmental Protection Agency. (2025). Personal Protective Equipment. US EPA.
  • Sigma-Aldrich. (2025).
  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Chemistry LibreTexts.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Phenylacetamide. Thermo Fisher Scientific.
  • Occupational Safety. (2019). Safety Data Sheet.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. UCSB Environmental Health & Safety.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Trimaco. (2023). Essential Chemical PPE. Trimaco.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: 2-Benzyloxyphenylacetic acid 97%. Pfaltz & Bauer.
  • ChemicalBook. (2025).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.